molecular formula C8H17NO B2587843 3-(Ethoxymethyl)piperidine CAS No. 868067-24-7; 956324-36-0

3-(Ethoxymethyl)piperidine

Cat. No.: B2587843
CAS No.: 868067-24-7; 956324-36-0
M. Wt: 143.23
InChI Key: HOSUXBKDVIAMEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Ethoxymethyl)piperidine is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. It features a piperidine ring, a fundamental nitrogen-containing heterocycle that is a pivotal cornerstone in the production of drugs . The ethoxymethyl side chain at the 3-position provides a site for further chemical modification, making this compound a valuable building block for the synthesis of more complex molecules. Piperidine derivatives are extensively utilized in various therapeutic applications. Research indicates that compounds with substitutions on the piperidine ring have shown promise as potential antidepressant agents . Furthermore, the piperidine nucleus is a common structural feature in molecules with a wide array of biological activities, including anticancer, antiviral, and antimicrobial effects . Piperidine-based structures have also been investigated as high-affinity antagonists for targets like the histamine H3 receptor and sigma-1 receptor, indicating potential for developing novel neuroactive compounds and analgesics . This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses and is strictly prohibited for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(ethoxymethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-10-7-8-4-3-5-9-6-8/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSUXBKDVIAMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Structural Elucidation and Analytical Characterization of 3-(Ethoxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the structural elucidation, impurity profiling, and stereochemical analysis of 3-(Ethoxymethyl)piperidine , a critical pharmacophore in the synthesis of kinase inhibitors and GPCR ligands. Designed for medicinal chemists and analytical scientists, this document moves beyond basic characterization to provide a rigorous, self-validating protocol for confirming regio-isomerism and absolute configuration.[1]

Introduction: The Pharmacophore Context

3-(Ethoxymethyl)piperidine (C₈H₁₇NO) represents a versatile saturated heterocycle. Unlike its flat aromatic counterpart (pyridine), the piperidine ring offers three-dimensional vectors for drug-target interactions, improving solubility and metabolic stability.

However, the introduction of the ethoxymethyl substituent at the C3 position creates specific analytical challenges:

  • Regio-isomerism: Distinguishing the 3-substituted isomer from the 2- and 4-substituted byproducts common in non-selective reductions.[1]

  • Stereochemistry: The C3 carbon is a chiral center, requiring enantiomeric resolution (R/S) for regulatory compliance in drug development.

Synthesis & Impurity Profiling

Understanding the synthetic origin is the first step in structure confirmation. The compound is typically synthesized via the hydrogenation of 3-(ethoxymethyl)pyridine or the reduction of ethyl nipecotate derivatives.

Critical Impurities to Monitor:

  • Over-reduction products: Ring-opening amino-alcohols.[1]

  • Under-reduction products: Partially saturated tetrahydropyridines (enamines).

  • Regio-isomers: 2- or 4-(ethoxymethyl)piperidine (if starting material was isomeric mixtures).[1]

Spectroscopic Structure Elucidation

The following workflow confirms the connectivity and functional groups.

Mass Spectrometry (MS)
  • Technique: ESI-MS (Positive Mode) or GC-MS (EI).

  • Molecular Ion:

    
    .
    
  • Fragmentation Logic (EI):

    • m/z 114: Loss of the ethyl group

      
      .
      
    • m/z 84: Loss of the ethoxymethyl side chain (characteristic piperidine ring fragment).

    • m/z 30: Primary amine fragment (if ring cleavage occurs).

Infrared Spectroscopy (IR)
  • N-H Stretch:

    
     (Broad, secondary amine).
    
  • C-H Stretch:

    
     (Strong, sp³ C-H).
    
  • C-O-C Stretch:

    
     (Ether linkage).
    
Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for distinguishing the 3-isomer from 2- and 4-isomers.[1]

1H NMR Assignment (400 MHz, CDCl₃)

Note: Chemical shifts are estimates based on electronic environments.

Position

(ppm)
MultiplicityIntegralAssignment Logic
NH 1.8 - 2.2Broad s1HExchangeable with D₂O.[1]
Ethoxy-CH₃ 1.18Triplet (

Hz)
3HTerminal methyl of ethoxy group.[1]
Ethoxy-CH₂ 3.45Quartet (

Hz)
2HMethylene adjacent to oxygen.[1]
Linker-CH₂ 3.28Doublet/Multiplet2HConnects ring to ether oxygen.[1]
H-2 (ax/eq) 2.95 / 2.55Multiplets2HDeshielded by Nitrogen; distinct geminal coupling.[1]
H-6 (ax/eq) 3.05 / 2.60Multiplets2HDeshielded by Nitrogen.[1]
H-3 1.75Multiplet1HDiagnostic: Chiral methine proton.[1]
H-4, H-5 1.20 - 1.65Multiplets4HRing methylene protons.[1]
13C NMR Assignment (100 MHz, CDCl₃)
Carbon

(ppm)
TypeAssignment Logic
Ethoxy-CH₃ 15.2CH₃Typical methyl ether shift.[1]
Ethoxy-CH₂ 66.4CH₂Deshielded by oxygen.[1]
Linker-CH₂ 73.1CH₂Deshielded by oxygen; key connectivity point.[1]
C-2 49.5CH₂Alpha to Nitrogen.
C-6 46.8CH₂Alpha to Nitrogen.
C-3 36.5CHBranch point (DEPT-135 positive).[1]
C-4 28.2CH₂Beta to Nitrogen.
C-5 24.8CH₂Gamma to Nitrogen.[1]
2D NMR Verification Strategy

To definitively prove the substituent is at C3 and not C2 or C4:

  • COSY (Correlation Spectroscopy):

    • The Linker-CH₂ (3.28 ppm) will show a cross-peak only to H-3 (1.75 ppm).

    • H-3 will correlate with H-2 and H-4 , establishing the sequence N-C2-C3-C4.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Linker-CH₂ protons will show long-range coupling to C-2 and C-4 , confirming the position on the ring.[1]

    • If it were the 2-isomer, the Linker protons would couple to the Nitrogen-bearing carbon (C2) and C3, but C2 would be a methine (CH), not a methylene (CH₂).

Stereochemical Analysis (Chiral Resolution)

Since C3 is a chiral center, the synthesized product is likely a racemate unless asymmetric synthesis was employed.

Analytical Method: Chiral HPLC[2]
  • Column: Chiralpak IA or IB (Immobilized Amylose/Cellulose derivatives).[2]

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90:10:0.1).

  • Detection: UV at 210 nm (weak chromophore) or Refractive Index (RI).

  • Expectation: Two baseline-separated peaks (Enantiomer 1 and Enantiomer 2).

Absolute Configuration Assignment

To assign R vs. S:

  • X-Ray Crystallography: Derivatize the amine with a heavy atom (e.g., p-bromobenzoyl chloride) to facilitate crystallization and anomalous dispersion.

  • Vibrational Circular Dichroism (VCD): Compare experimental VCD spectra with DFT-calculated spectra for the R-isomer.

Visualization of Analytical Logic

StructureElucidation cluster_NMR NMR Logic (Regio-ID) Start Crude 3-(Ethoxymethyl)piperidine Purity Impurity Profiling (GC-MS / LC-MS) Start->Purity Check MW & Frag Regio Regio-isomer Confirmation (1H & 2D NMR) Purity->Regio Confirm Connectivity Chiral Stereochemical Analysis (Chiral HPLC) Regio->Chiral Resolve Enantiomers COSY COSY: Linker -> H3 -> H2/H4 Regio->COSY HMBC HMBC: Linker -> C2/C4 Regio->HMBC DEPT DEPT-135: C3 is CH (Up) Regio->DEPT Final Certified Reference Material Chiral->Final Assign R/S

Figure 1: Analytical workflow for the complete structural certification of 3-(ethoxymethyl)piperidine.

NMRConnectivity cluster_Ring Piperidine Ring Ethoxy Ethoxy Group (CH3-CH2-O) Linker Linker (CH2) Ethoxy->Linker J3 Coupling C3 C3 Methine (CH) Linker->C3 COSY / HMBC C2 C2 Methylene (N-CH2) C3->C2 COSY (Vicinal) C4 C4 Methylene (CH2) C3->C4 COSY (Vicinal)

Figure 2: Key NMR connectivity correlations establishing the 3-position substitution.

Experimental Protocols

Protocol 6.1: NMR Sample Preparation
  • Solvent: Dissolve 10 mg of the sample in 0.6 mL of CDCl₃ (Chloroform-d).

  • Additives: If signal broadening is observed due to the amine proton exchange or salt formation, add 1 drop of D₂O (to wash out NH) or use DMSO-d₆ to slow exchange and visualize the NH signal.

  • Acquisition:

    • 1H: 16 scans, 2s relaxation delay.

    • 13C: 1024 scans, proton-decoupled.

    • COSY/HSQC: Standard pulse sequences (e.g., cosygpppqf on Bruker systems).

Protocol 6.2: Chiral HPLC Separation
  • Column Preparation: Equilibrate Chiralpak IA (250 x 4.6 mm, 5 µm) with Hexane/EtOH (90:10) for 30 mins.

  • Sample Prep: Dissolve 1 mg/mL in Ethanol. Filter through 0.22 µm PTFE filter.

  • Run Conditions:

    • Flow Rate: 1.0 mL/min.[2]

    • Temperature: 25°C.

    • Modifier: 0.1% Diethylamine (DEA) is crucial to prevent peak tailing of the basic amine.

  • Analysis: Calculate Enantiomeric Excess (

    
    ) using peak areas:
    
    
    
    

References

  • Piperidine Synthesis & Properties: Organic Chemistry Portal. "Synthesis of Piperidines." Available at: [Link]

  • Medicinal Chemistry Applications: RSC Medicinal Chemistry. "Exploration of piperidine 3D fragment chemical space." Available at: [Link]

  • Chiral Separation Methodology: Academia.edu. "Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA." Available at: [Link]

Sources

Introduction: The Significance of the 3-(Ethoxymethyl)piperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-(Ethoxymethyl)piperidine

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold for targeting a wide array of biological receptors. The 3-substituted piperidine derivative, 3-(Ethoxymethyl)piperidine, serves as a crucial building block in the synthesis of complex, pharmacologically active agents, including potential antidepressant and neuroleptic compounds.[2] Its structure combines the foundational piperidine core with an ethoxymethyl side chain, which can modulate properties such as lipophilicity, metabolic stability, and target engagement.

This guide provides a comprehensive technical overview of the primary synthetic strategies for obtaining 3-(Ethoxymethyl)piperidine, designed for researchers, chemists, and professionals in drug development. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer field-proven insights into the causality behind critical experimental choices.

Strategic Overview: Convergent vs. Linear Approaches

The synthesis of 3-(Ethoxymethyl)piperidine can be broadly categorized into two primary strategies, each with distinct advantages depending on the availability of starting materials and desired scale.

  • Strategy A: Late-Stage Etherification. This convergent approach utilizes a commercially available or readily synthesized precursor, 3-(Hydroxymethyl)piperidine, as the immediate starting material. The key transformation is the etherification of the primary alcohol. This strategy is often preferred for its directness and fewer synthetic steps if the precursor is accessible.

  • Strategy B: Pyridine Ring Reduction. This linear approach begins with a simple, inexpensive pyridine derivative, such as nicotinic acid (Vitamin B3). The synthesis involves a multi-step sequence: reduction of the carboxylic acid functionality, hydrogenation of the aromatic pyridine ring to form the piperidine, and finally, etherification. This route is highly valuable for large-scale synthesis where cost of starting materials is a primary driver.

The logical relationship between these strategies is outlined below.

G cluster_0 Strategic Pathways Strategy_A Strategy A: Late-Stage Etherification Final_Product 3-(Ethoxymethyl)piperidine Strategy_A->Final_Product Direct Williamson Ether Synthesis Strategy_B Strategy B: Pyridine Ring Reduction Strategy_B->Final_Product Multi-step Synthesis & Etherification

Caption: High-level overview of the two primary synthetic strategies.

Strategy A: Synthesis via Late-Stage Etherification of 3-(Hydroxymethyl)piperidine

This is the most direct pathway to the target compound, predicated on the availability of 3-(Hydroxymethyl)piperidine (also known as 3-piperidinemethanol).[3][4][5] The core of this strategy is the Williamson ether synthesis, a robust and well-established method for forming ethers from an alkoxide and an organohalide.[6]

Core Principle: The Williamson Ether Synthesis

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6] A strong base is used to deprotonate the hydroxyl group of 3-(Hydroxymethyl)piperidine, forming a potent nucleophile (the alkoxide). This alkoxide then attacks a primary alkyl halide (e.g., ethyl iodide or ethyl bromide), displacing the halide and forming the desired ether linkage.

A critical consideration in this synthesis is the presence of the secondary amine within the piperidine ring. This amine is also nucleophilic and can compete with the alkoxide in reacting with the ethyl halide, leading to the formation of the undesired N-ethylated byproduct. To ensure selectivity, two approaches can be taken:

  • N-Protection/Deprotection: The piperidine nitrogen is first protected with a suitable group (e.g., tert-butyloxycarbonyl, Boc) to render it non-nucleophilic. Following etherification, the protecting group is removed. This ensures clean C-alkylation but adds two steps to the sequence.

  • Direct Alkylation with Controlled Conditions: By carefully selecting the base and reaction conditions, preferential O-alkylation can be achieved. Using a strong, non-nucleophilic base like sodium hydride (NaH) favors the formation of the more nucleophilic alkoxide over the neutral amine, driving the desired reaction pathway.

Experimental Protocol: Direct O-Ethylation

This protocol describes the direct synthesis without an N-protecting group, which is often more efficient for industrial applications.

Step 1: Formation of the Sodium Alkoxide

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) and suspend it in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 3-(Hydroxymethyl)piperidine (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.

Step 2: Ether Formation

  • Cool the resulting alkoxide suspension back to 0 °C.

  • Add ethyl iodide (EtI, 1.5 equivalents) dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir overnight (approximately 12-16 hours).

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Step 3: Work-up and Purification

  • Upon completion, cautiously quench the reaction by the slow, dropwise addition of water at 0 °C to destroy any excess NaH.

  • Add diethyl ether to dilute the mixture and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure 3-(Ethoxymethyl)piperidine.

Workflow and Data Summary

G cluster_workflow Strategy A: Williamson Ether Synthesis start 3-(Hydroxymethyl)piperidine alkoxide Sodium Alkoxide Intermediate start->alkoxide 1. NaH, THF, 0°C to RT product 3-(Ethoxymethyl)piperidine alkoxide->product 2. Ethyl Iodide, 0°C to RT

Caption: Workflow for the direct synthesis of 3-(Ethoxymethyl)piperidine.

ParameterCondition/ReagentRationale
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that irreversibly deprotonates the alcohol, minimizing competitive N-alkylation.[7]
Ethylating Agent Ethyl Iodide (EtI) or Ethyl Bromide (EtBr)Primary halides are required for an efficient SN2 reaction. Iodide is a better leaving group than bromide.[8]
Solvent Anhydrous THF or DMFAprotic solvents are necessary as protic solvents would quench the strong base.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic deprotonation; subsequent warming facilitates the SN2 reaction.
Typical Yield 60-80%Yields can vary based on the purity of reagents and precise control of reaction conditions.

Strategy B: Synthesis from Nicotinic Acid

This strategy is a cornerstone of large-scale production, leveraging the low cost and high availability of nicotinic acid. The pathway involves three key transformations: ester reduction, pyridine hydrogenation, and etherification.

Step 1: Esterification of Nicotinic Acid

The carboxylic acid of nicotinic acid must first be converted to an ester to facilitate the subsequent reduction.

Protocol: Fischer Esterification

  • Suspend nicotinic acid (1.0 equivalent) in absolute ethanol (used in excess as both reagent and solvent).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, catalytic amount, e.g., 0.1 equivalents).

  • Heat the mixture to reflux and maintain for 4-6 hours until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate.

  • Extract the product, ethyl nicotinate, with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude ester, which is often pure enough for the next step.

Step 2: Reduction of Ethyl Nicotinate to 3-(Hydroxymethyl)pyridine

Esters are less reactive than ketones or aldehydes and require a powerful reducing agent. While sodium borohydride (NaBH₄) is typically too mild, its reactivity can be enhanced in a methanol system, though Lithium Aluminum Hydride (LiAlH₄) is more conventional.[9][10]

Protocol: LiAlH₄ Reduction

  • Prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF in a flame-dried, three-necked flask under a nitrogen atmosphere at 0 °C.

  • Dissolve ethyl nicotinate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition, allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction for the disappearance of the ester starting material by TLC.

  • Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washes, dry over Na₂SO₄, and evaporate the solvent to yield 3-(Hydroxymethyl)pyridine.

Step 3: Catalytic Hydrogenation to 3-(Hydroxymethyl)piperidine

The aromatic pyridine ring is reduced to a piperidine ring via catalytic hydrogenation. This reaction often requires forcing conditions due to the stability of the aromatic system.[11]

Protocol: Platinum-Catalyzed Hydrogenation

  • Dissolve 3-(Hydroxymethyl)pyridine (1.0 equivalent) in glacial acetic acid or ethanol.

  • Add the catalyst, platinum dioxide (PtO₂, Adams' catalyst), typically at a loading of 1-5 mol%.

  • Place the mixture in a high-pressure hydrogenation apparatus (e.g., a Parr shaker).

  • Pressurize the vessel with hydrogen gas (H₂) to 50-70 bar.[12][13]

  • Heat the reaction to 50-80 °C and agitate until hydrogen uptake ceases (typically 12-24 hours).

  • Cool the vessel, vent the hydrogen, and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure. If acetic acid was used, neutralize the residue with a base (e.g., NaOH) and extract the product into an organic solvent.

  • Dry and concentrate the organic extracts to afford 3-(Hydroxymethyl)piperidine.

Step 4: Williamson Ether Synthesis

The final step is the etherification of the resulting 3-(Hydroxymethyl)piperidine, which is performed using the same Williamson ether synthesis protocol as detailed in Strategy A .

Overall Workflow and Data Summary

G cluster_workflow Strategy B: Pyridine Ring Reduction Pathway start Nicotinic Acid ester Ethyl Nicotinate start->ester EtOH, H₂SO₄ (cat.), Reflux pyridine_alc 3-(Hydroxymethyl)pyridine ester->pyridine_alc 1. LiAlH₄, THF 2. Workup piperidine_alc 3-(Hydroxymethyl)piperidine pyridine_alc->piperidine_alc H₂, PtO₂, Acetic Acid, High Pressure product 3-(Ethoxymethyl)piperidine piperidine_alc->product Williamson Ether Synthesis (See Strategy A)

Caption: Multi-step synthesis of 3-(Ethoxymethyl)piperidine from nicotinic acid.

StepReagents & ConditionsPurposeTypical Yield
1. Esterification Ethanol, H₂SO₄, RefluxConvert carboxylic acid to ester>90%
2. Ester Reduction LiAlH₄, THF, 0°C to RTReduce ester to primary alcohol80-95%
3. Hydrogenation H₂, PtO₂, Acetic Acid, 50-70 barReduce pyridine ring to piperidine75-90%
4. Etherification NaH, EtI, THFForm the final ether product60-80%
Overall Yield 32-61%

Conclusion: A Comparative Analysis

Both strategies present viable pathways to 3-(Ethoxymethyl)piperidine. The choice is ultimately dictated by project-specific constraints.

  • Strategy A is ideal for rapid, small-scale synthesis and proof-of-concept studies where the cost and availability of 3-(Hydroxymethyl)piperidine are not prohibitive. Its primary advantages are high convergence and fewer synthetic steps.

  • Strategy B is the workhorse for large-scale, cost-effective production. While it involves more steps and a lower overall yield, it begins with an inexpensive, commodity chemical (nicotinic acid), making it economically superior for manufacturing campaigns. The robustness of each individual step also lends itself well to process optimization and scale-up.

This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize 3-(Ethoxymethyl)piperidine, enabling further exploration of its utility in the development of novel therapeutics.

References

  • Google Patents. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
  • Tateno, H., et al. (2018). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]

  • Shripanavar, C., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Carron, R., et al. (1990). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Arzneimittel-Forschung. [Link]

  • Organic Chemistry Portal. Piperidine synthesis. [Link]

  • Google Patents. CN103030587A - Synthesis process of 3-methylamino-piperidine.
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Zaragoza, F. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]

  • DTIC. Piperidine Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Google Patents.
  • ResearchGate. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. [Link]

  • Google Patents. CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • ResearchGate. Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. [Link]

  • YouTube. Carboxylic Acid Reduction with LiAlH4 mechanism. [Link]

  • The University of Liverpool Repository. Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. [Link]

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]

  • University of Calgary. Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

  • ResearchGate. Catalytic oxidation of 3-pyridinemethanol (1) to nicotinic acid 2 (vitamin B3). [Link]

  • RSC Publishing. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. [Link]

  • National Institutes of Health. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

  • Taylor & Francis. Williamson ether synthesis – Knowledge and References. [Link]

  • Reddit. Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). [Link]

  • University of Birmingham. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

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Technical Guide: 3-(Ethoxymethyl)piperidine as a CNS Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical utility, pharmacological rationale, and experimental application of 3-(Ethoxymethyl)piperidine in the context of Central Nervous System (CNS) drug discovery.

Executive Summary

3-(Ethoxymethyl)piperidine (CAS: 868067-24-7; HCl Salt: 956324-36-0) is a strategic heterocyclic building block used in the synthesis of neuroactive small molecules.[1] Unlike flat aromatic scaffolds, this 3-substituted piperidine offers three-dimensional complexity (chirality at C3) and a flexible ether-linked side chain.[1]

In CNS drug development, this moiety is primarily utilized to:

  • Modulate Lipophilicity (LogP): The ethoxy group enhances Blood-Brain Barrier (BBB) penetration compared to polar precursors like 3-hydroxymethylpiperidine.[1]

  • Target Monoamine Transporters: It serves as a core scaffold for designing Norepinephrine Reuptake Inhibitors (NRIs) and Serotonin Reuptake Inhibitors (SRIs), mimicking the spatial arrangement of established antidepressants like viloxazine.[1]

  • Explore Sigma Receptor Ligands: The basic nitrogen and lipophilic tail fit the pharmacophore requirements for Sigma-1 (

    
    ) receptor modulation, relevant in schizophrenia and neuroprotection.[1]
    

Chemical Architecture & Synthesis

Structural Properties

The molecule consists of a saturated piperidine ring with an ethoxymethyl substituent at the 3-position.[1][2] This creates a chiral center, meaning the compound exists as


 and 

enantiomers.[1] In high-affinity CNS ligands, the absolute configuration at C3 often dictates receptor selectivity.[1]
PropertyValue / DescriptionRelevance to CNS Design
Formula

Low molecular weight fragment (<200 Da) allows room for elaboration.[1]
MW 143.23 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1]
ClogP ~1.2 - 1.5Optimal range for starting fragments; final drugs target LogP 2-4.[1]
pKa ~10.5 (Piperidine N)Protonated at physiological pH, mimicking neurotransmitter amines.[1]
H-Bond Donors 1 (NH)Critical for anchoring to aspartate residues in GPCR binding pockets.[1]
Synthesis Pathway

The synthesis of 3-(Ethoxymethyl)piperidine typically proceeds from nipecotic acid (piperidine-3-carboxylic acid) or 3-hydroxymethylpiperidine .[1] The following protocol describes a robust route ensuring high yield and purity.

Protocol: Etherification of 3-Hydroxymethylpiperidine

Note: This protocol assumes the use of N-Boc protected intermediates to prevent N-alkylation.

Reagents:

  • N-Boc-3-hydroxymethylpiperidine (Starting Material)[1]

  • Sodium Hydride (NaH, 60% dispersion in oil)[1]

  • Ethyl Iodide (EtI)[1]

  • Dimethylformamide (DMF, anhydrous)[1]

  • Trifluoroacetic acid (TFA) or HCl/Dioxane[1]

Step-by-Step Methodology:

  • Deprotonation: In a flame-dried flask under argon, dissolve N-Boc-3-hydroxymethylpiperidine (1.0 eq) in anhydrous DMF. Cool to 0°C. Add NaH (1.2 eq) portion-wise. Stir for 30 min to form the alkoxide.

    • Why: Low temperature prevents side reactions; NaH is necessary to form the reactive alkoxide species from the primary alcohol.[1]

  • Alkylation: Add Ethyl Iodide (1.2 eq) dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor by TLC (Hexane:EtOAc).[1]

    • Why: Ethyl iodide is a potent electrophile.[1] The N-Boc group protects the amine, ensuring exclusive O-alkylation.[1]

  • Quench & Workup: Quench with saturated

    
    . Extract with EtOAc (3x).[1] Wash organics with water and brine to remove DMF.[1] Dry over 
    
    
    
    and concentrate.
  • Deprotection: Dissolve the crude intermediate in

    
    . Add TFA (10 eq) or 4M HCl in Dioxane. Stir at RT for 2 hours. Evaporate volatiles to yield 3-(Ethoxymethyl)piperidine  salt.[1]
    
Visualization: Synthesis Logic

SynthesisPathway Start Nipecotic Acid (Precursor) Inter1 N-Boc-3-Hydroxymethyl piperidine Start->Inter1 1. Protection (Boc2O) 2. Reduction (LiAlH4) Inter2 N-Boc-3-(Ethoxymethyl) piperidine Inter1->Inter2 Etherification (NaH, Et-I, DMF) Final 3-(Ethoxymethyl) piperidine (HCl Salt) Inter2->Final Deprotection (HCl/Dioxane)

Figure 1: Synthetic route from Nipecotic Acid to the target scaffold, highlighting the critical protection and etherification steps.[1]

Pharmacological Role in CNS Disorders

The 3-(ethoxymethyl)piperidine scaffold acts as a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors.

Mechanism: Monoamine Reuptake Inhibition (Depression)

In the design of antidepressants, the spatial distance between a basic nitrogen and an aromatic or lipophilic center is critical.[1]

  • The Scaffold's Role: The piperidine nitrogen mimics the amino group of norepinephrine/serotonin.[1] The ethoxymethyl arm acts as a flexible linker, positioning a distal aromatic ring (if further derivatized) into the hydrophobic pocket of the transporter (SERT/NET).[1]

  • Evidence: Derivatives such as 3-[(2-ethoxyphenoxy)methyl]piperidine have demonstrated potency comparable to viloxazine in inhibiting biogenic amine reuptake [1].[1] The ethoxy group in the base scaffold serves as a truncated model for these larger phenoxy systems.[1]

Mechanism: Sigma-1 Receptor Modulation (Neuroprotection)

Sigma-1 receptors (


R) are chaperones at the Endoplasmic Reticulum-Mitochondria interface.[1]
  • Pharmacophore Match: High-affinity

    
     ligands typically require a positive ionizable nitrogen flanked by two hydrophobic regions.[1]
    
  • Application: N-substitution of 3-(ethoxymethyl)piperidine with a benzyl or phenylbutyl group creates a perfect

    
     pharmacophore.[1] These ligands are investigated for cognitive enhancement in Alzheimer's and neuroprotection in stroke models.[1]
    
Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how the core scaffold is derivatized to target specific CNS indications.

SAR_Logic Core 3-(Ethoxymethyl) piperidine Core N_Sub N-Substitution (Benzyl/Phenethyl) Core->N_Sub Ether_Mod Ether Extension (Phenoxy/Aryl) Core->Ether_Mod Chirality C3 Chirality (R vs S) Core->Chirality Target_Alz Target: AChE / H3 (Alzheimer's) N_Sub->Target_Alz Bulky groups fit AChE gorge Target_Sigma Target: Sigma-1 (Schizophrenia) N_Sub->Target_Sigma Hydrophobic interaction Target_Depression Target: SERT/NET (Depression) Ether_Mod->Target_Depression Mimics Viloxazine Chirality->Target_Depression (S)-isomer often more active

Figure 2: SAR decision tree showing how modifications to the 3-(ethoxymethyl)piperidine core direct biological activity toward specific CNS targets.[1]

Experimental Validation: Binding Assay Protocol

To validate the utility of a library built on this scaffold, a competitive radioligand binding assay is the standard first-line screen.[1]

Objective: Determine the affinity (


) of N-substituted 3-(ethoxymethyl)piperidine derivatives for the Serotonin Transporter (SERT).

Protocol:

  • Tissue Preparation: Rat cerebral cortex membranes are homogenized in 50 mM Tris-HCl buffer (pH 7.[1]4) containing 120 mM NaCl and 5 mM KCl.[1]

  • Ligand: Use

    
    -Paroxetine (Specific Activity ~85 Ci/mmol) at a concentration of 0.2 nM.[1]
    
  • Non-Specific Binding (NSB): Define using

    
     Fluoxetine.[1]
    
  • Incubation:

    • Mix:

      
       Radioligand + 
      
      
      
      Test Compound (various concentrations) +
      
      
      Membrane suspension.[1]
    • Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (to reduce binding to the filter). Wash 3x with ice-cold buffer.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]

Self-Validating Check: If the


 of the reference standard (Fluoxetine) deviates >2-fold from historical values (typically ~1-5 nM), the assay is invalid (check membrane integrity or radioligand degradation).

References

  • Melloni, P., et al. (1984).[1] "3-[(2-ethoxyphenoxy)methyl]piperidine derivatives.[1] Synthesis and antidepressant activity."[1] Arzneimittel-Forschung, 34(11), 1394–1399.[1]

  • Accela ChemBio. (2024).[1] "Product Datasheet: 3-(Ethoxymethyl)piperidine hydrochloride." Chemical Catalog. [1]

  • Google Patents. (2007).[1] "WO2007077005A1 - 3,5-substituted piperidine compounds."[1] World Intellectual Property Organization.[1] [1]

  • Bhatia, R., et al. (2010).[1] "Piperidine: A diverse pharmacophore in medicinal chemistry."[1][2] International Journal of Pharmaceutical Sciences and Research. (Contextual grounding for piperidine scaffold utility).

Sources

Methodological & Application

Application Note: Structural Elucidation of 3-(Ethoxymethyl)piperidine using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Ethoxymethyl)piperidine is a substituted heterocyclic compound with potential applications in pharmaceutical and materials science research. As with any novel compound, comprehensive structural characterization is paramount to confirming its identity and purity. This application note provides a detailed guide to the analysis of 3-(Ethoxymethyl)piperidine using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the predicted ¹H and ¹³C NMR spectra, propose characteristic mass fragmentation patterns, and provide standardized protocols for sample preparation and data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a robust analytical framework for the characterization of piperidine derivatives.

The piperidine moiety is a common scaffold in many FDA-approved drugs, making the study of its derivatives particularly relevant.[1] Understanding the precise arrangement of substituents on the piperidine ring is critical for structure-activity relationship (SAR) studies. NMR provides detailed information about the chemical environment of each proton and carbon atom, while MS offers confirmation of the molecular weight and insights into the molecule's fragmentation pathways under energetic conditions.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. For 3-(Ethoxymethyl)piperidine, the electron-withdrawing nature of the ether oxygen and the nitrogen atom will significantly influence the chemical shifts of the piperidine ring protons and carbons. The predicted data presented here is based on known substituent effects on the piperidine ring.[1][2][3]

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the atoms of 3-(Ethoxymethyl)piperidine are numbered as follows:

Molecular structure of 3-(Ethoxymethyl)piperidine with atom numbering.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show complex multiplets for the piperidine ring protons due to spin-spin coupling. The protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to be the most deshielded of the ring protons.

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
H-2, H-62.8 - 3.2mProtons alpha to the nitrogen atom.
H-31.8 - 2.1mMethine proton at the point of substitution.
H-4, H-51.4 - 1.9mMethylene protons of the piperidine ring.
H-73.3 - 3.6dMethylene protons adjacent to the ether oxygen.
H-93.4 - 3.7qMethylene protons of the ethyl group.
H-101.1 - 1.3tMethyl protons of the ethyl group.
N-H1.5 - 2.5br sChemical shift can vary with solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-(Ethoxymethyl)piperidine in CDCl₃.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbons attached to the heteroatoms (N and O) will be the most deshielded.

Carbon(s) Predicted Chemical Shift (ppm) Notes
C-2, C-646 - 50Carbons alpha to the nitrogen atom.[1]
C-335 - 40Substituted carbon of the piperidine ring.
C-4, C-524 - 28Methylene carbons of the piperidine ring.[1]
C-770 - 75Methylene carbon adjacent to the ether oxygen.
C-965 - 70Methylene carbon of the ethyl group.
C-1015 - 18Methyl carbon of the ethyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(Ethoxymethyl)piperidine in CDCl₃.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through fragmentation analysis. For 3-(Ethoxymethyl)piperidine (C₈H₁₇NO), the expected molecular weight is approximately 143.23 g/mol .

Predicted Fragmentation Pathways

Under electron ionization (EI), the molecular ion (M⁺˙) will undergo fragmentation. The most common fragmentation pathways for piperidine derivatives involve alpha-cleavage adjacent to the nitrogen atom and the loss of substituents.[4][5]

G M [C8H17NO]+• m/z = 143 F1 [C7H14N]+• m/z = 112 M->F1 - OCH2CH3 F2 [C5H10N]+ m/z = 84 M->F2 - CH2OCH2CH3 F3 [C3H7O]+ m/z = 59 M->F3 - C5H10N

Predicted major fragmentation pathways for 3-(Ethoxymethyl)piperidine.
m/z Proposed Fragment Notes
143[C₈H₁₇NO]⁺˙Molecular ion (M⁺˙). Its intensity may be low.[5]
112[C₇H₁₄N]⁺˙Loss of the ethoxy radical (•OCH₂CH₃).
84[C₅H₁₀N]⁺Alpha-cleavage with loss of the ethoxymethyl radical (•CH₂OCH₂CH₃). This is expected to be a prominent peak.[5]
59[C₃H₇O]⁺Cleavage of the C3-C7 bond, resulting in the ethoxymethyl cation.

Table 3: Predicted Key Mass Fragments for 3-(Ethoxymethyl)piperidine.

Experimental Protocols

The following protocols are provided as a general guide. Instrument parameters may need to be optimized for the specific instrumentation being used.

Protocol 1: NMR Sample Preparation and Data Acquisition

This protocol outlines the steps for preparing a sample of 3-(Ethoxymethyl)piperidine for NMR analysis.

Materials:

  • 3-(Ethoxymethyl)piperidine sample (5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Weighing: Accurately weigh 5-10 mg of the 3-(Ethoxymethyl)piperidine sample directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

  • Dissolution: Gently vortex the vial until the sample is completely dissolved.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the instrument according to standard procedures.

    • Acquire a ¹H NMR spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.

    • Process the data (Fourier transform, phase correction, and baseline correction).

    • Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[6]

G cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectra (1H & 13C) transfer->acquire process Process Data acquire->process analyze Analyze Spectra process->analyze

Workflow for NMR analysis of 3-(Ethoxymethyl)piperidine.
Protocol 2: Mass Spectrometry Sample Preparation and Data Acquisition (EI-GC/MS)

This protocol is suitable for the analysis of the volatile 3-(Ethoxymethyl)piperidine using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Materials:

  • 3-(Ethoxymethyl)piperidine sample

  • Dichloromethane (DCM) or other suitable volatile solvent

  • GC vial with insert

  • Microsyringe

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the 3-(Ethoxymethyl)piperidine sample (~1 mg/mL) in a volatile solvent such as dichloromethane.

    • Transfer the solution to a GC vial.

  • GC-MS Analysis:

    • Set the GC parameters (e.g., injector temperature, oven temperature program, carrier gas flow rate) to achieve good separation. A typical starting point for the oven temperature program would be a hold at 50 °C for 2 minutes, followed by a ramp of 10 °C/min to 250 °C.

    • Set the MS parameters (e.g., ion source temperature, electron energy). A standard electron energy of 70 eV is typically used for EI.

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

    • Acquire the mass spectrum across a suitable mass range (e.g., m/z 40-200).

  • Data Analysis:

    • Identify the peak corresponding to 3-(Ethoxymethyl)piperidine in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and the major fragment ions.

    • Compare the observed fragmentation pattern with the predicted pattern.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a powerful and comprehensive approach to the structural elucidation of 3-(Ethoxymethyl)piperidine. The predicted ¹H and ¹³C NMR data, along with the anticipated mass fragmentation patterns, serve as a valuable reference for researchers working with this and similar piperidine derivatives. The provided protocols offer a standardized methodology for obtaining high-quality analytical data, ensuring the confident identification and characterization of this compound in various research and development settings.

References

  • Clark, J. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Kato, A. et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1265-1272. [Link]

  • Wikipedia. Piperidine. [Link]

  • Ospanova, F. et al. (2022). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules, 27(19), 6529. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

Sources

Formulation of 3-(Ethoxymethyl)piperidine for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Preclinical Formulation of 3-(Ethoxymethyl)piperidine for In Vivo Studies

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 3-(Ethoxymethyl)piperidine, a representative piperidine derivative, for in vivo studies. The piperidine moiety is a crucial pharmacophore in medicinal chemistry, found in numerous pharmaceuticals.[1] The success of preclinical animal studies hinges on the development of a stable, homogenous, and bioavailable formulation that allows for accurate and reproducible dosing.[2] This guide moves beyond simple recipes, delving into the foundational principles of physicochemical characterization, strategic vehicle selection, and the implementation of self-validating protocols to ensure scientific integrity. We will explore methodologies for creating solution and suspension formulations, supported by detailed, step-by-step protocols and quality control measures essential for reliable preclinical outcomes.

Introduction: The Critical Role of Formulation

Piperidine and its derivatives represent a significant class of compounds in drug discovery, exhibiting a wide range of pharmacological activities, including analgesic, anti-cancer, and anti-Alzheimer's properties.[3][4] 3-(Ethoxymethyl)piperidine is a specific analog within this vast chemical space. Before its therapeutic potential can be evaluated in animal models, it must be prepared in a suitable delivery vehicle. The primary goal of preclinical formulation is to ensure maximal exposure for safety and efficacy testing by optimizing the delivery of the Active Pharmaceutical Ingredient (API).[5]

A poorly designed formulation can lead to misleading pharmacokinetic (PK) and toxicological (TK) data due to issues like low solubility, poor stability, or precipitation at the injection site. This guide provides the strategic framework and practical protocols to navigate these challenges, ensuring that the in vivo data generated is a true reflection of the compound's intrinsic properties. The role of the preclinical formulator is multifaceted, requiring a deep understanding of physicochemical characterization, toxicology, and pharmacokinetics to develop a robust dosing vehicle.[2]

Physicochemical Characterization: The Formulation Blueprint

A thorough understanding of the API's physicochemical properties is the cornerstone of rational formulation development.[6] While specific experimental data for 3-(Ethoxymethyl)piperidine is scarce, we can infer initial properties from the parent piperidine molecule and the influence of the ethoxymethyl substituent. The ethoxymethyl group is expected to increase the lipophilicity (logP) and molecular weight compared to piperidine, likely reducing its aqueous solubility.

Table 1: Comparison of Physicochemical Properties of Piperidine and Predicted Influence on 3-(Ethoxymethyl)piperidine

PropertyPiperidine (Parent Compound)Predicted Impact on 3-(Ethoxymethyl)piperidineRationale & Justification
Molecular Formula C₅H₁₁N[7]C₈H₁₇NOAddition of -CH₂OCH₂CH₃ group.
Molar Mass 85.15 g/mol [7]143.23 g/mol Increased by the mass of the substituent.
Appearance Colorless liquid[3]Likely a liquid or low-melting solidThe parent is a liquid; the substituent may raise the melting point.
Aqueous Solubility Miscible[7][8]Expected to be significantly lowerThe ethoxymethyl group is less polar than the N-H bond, reducing hydrogen bonding potential with water.
pKa (of conjugate acid) 11.12 - 11.22[7][9]Expected to be similar (approx. 10-11)The basicity of the piperidine nitrogen is largely retained. This allows for potential salt formation to enhance solubility.
Predicted LogP 0.61[9]Higher (more lipophilic)The alkyl ether group increases the non-polar character of the molecule.
Stability Air sensitive, can form carbonates with CO₂.[9][10]Similar sensitivity expectedThe basic nitrogen is susceptible to reaction with atmospheric CO₂ and acids. Store under inert gas.
Pre-formulation Analysis Workflow

The initial experimental work should follow a logical progression to gather the necessary data for formulation design. This workflow ensures that key parameters are systematically evaluated.

Preformulation_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Solubility & Stability cluster_2 Phase 3: Formulation Decision API Receive API: 3-(Ethoxymethyl)piperidine Purity Confirm Identity & Purity (LC-MS, NMR) API->Purity Appearance Visual Inspection (Color, Form) Purity->Appearance Thermal Thermal Analysis (DSC/TGA for melting point) Appearance->Thermal Solubility Aqueous Solubility (pH 3, 7.4, 9) Thermal->Solubility CoSolvent Co-solvent Solubility (Screen common vehicles) Solubility->CoSolvent pH_Stability Solution Stability (pH, Temperature) CoSolvent->pH_Stability Decision Select Formulation Strategy (Solution vs. Suspension) pH_Stability->Decision

Caption: Workflow for initial physicochemical characterization.

Formulation Strategy and Vehicle Selection

The choice of formulation—primarily a solution or a suspension—depends on the API's solubility and the required dose.[11] For early-stage in vivo studies, simple formulations are preferred to minimize confounding variables introduced by complex excipients.

Decision-Making Framework

The selection of an appropriate vehicle is a critical step governed by the API's properties, the intended route of administration, and species tolerance.[12][13]

Vehicle_Selection_Tree Start Dose & Solubility Data Available? Sol_Check Is required dose soluble in simple aqueous vehicle (e.g., Saline, PBS)? Start->Sol_Check Aqueous_Sol Formulate in Aqueous Vehicle (Saline, 5% Dextrose) Sol_Check->Aqueous_Sol Yes pH_Mod Can pH adjustment solubilize the dose? Sol_Check->pH_Mod No Buffered_Sol Formulate in pH-adjusted buffer (e.g., Citrate, Phosphate) pH_Mod->Buffered_Sol Yes CoSolvent Try Co-solvents/ Surfactants? pH_Mod->CoSolvent No CoSolvent_Sol Formulate with Co-solvents (PEG-400, Propylene Glycol) +/- Surfactants (Polysorbate 80) CoSolvent->CoSolvent_Sol Yes Suspension Develop Suspension (e.g., 0.5% CMC, 0.5% Methylcellulose) CoSolvent->Suspension No

Caption: Decision tree for selecting an appropriate formulation strategy.

Common Vehicles for Preclinical Studies

The following table summarizes common vehicles suitable for early-stage animal studies. The selection must always be cross-referenced with institutional guidelines and literature on maximum tolerated volumes and concentrations for the specific species and route of administration.

Table 2: Common Excipients for Parenteral Preclinical Formulations

Vehicle/ExcipientTypePrimary Use & RationaleKey Considerations
Saline (0.9% NaCl) Aqueous VehicleIsotonic vehicle for water-soluble compounds. Preferred for intravenous (IV) administration.[14]Limited solubilizing power for lipophilic compounds.
Phosphate-Buffered Saline (PBS) Aqueous BufferMaintains physiological pH (~7.4), preventing pain or tissue damage from pH extremes.Buffer capacity can be overwhelmed by acidic/basic APIs.
5% Dextrose in Water (D5W) Aqueous VehicleIsotonic vehicle, useful for compounds that may be incompatible with saline.Can support microbial growth if not handled aseptically.
Polyethylene Glycol 400 (PEG-400) Co-solventIncreases solubility of poorly water-soluble compounds by reducing solvent polarity.Can cause hemolysis or renal toxicity at high concentrations, especially with IV administration.[14]
Propylene Glycol (PG) Co-solventSimilar to PEG-400, effective solubilizer.Associated with toxicity; use should be carefully justified and kept to low concentrations.[14]
Polysorbate 80 (Tween® 80) SurfactantEnhances solubility and aids in suspension stability by reducing particle surface tension.[15]Can cause hypersensitivity reactions in some species. Typically used at low concentrations (<5%).
Carboxymethylcellulose (CMC) Suspending AgentViscosity-enhancing agent used to create uniform suspensions for oral or subcutaneous dosing.[14]Not suitable for IV administration. Requires proper hydration to be effective.

Detailed Experimental Protocols

These protocols are designed to be self-validating by incorporating essential quality control checkpoints. All procedures should be performed in a clean environment using calibrated equipment.

Protocol 1: Solubility Screening

Objective: To determine the approximate solubility of 3-(Ethoxymethyl)piperidine in a panel of common vehicles to guide formulation selection.

Materials:

  • 3-(Ethoxymethyl)piperidine API

  • Vehicle panel (e.g., Water, Saline, PBS pH 7.4, 20% PEG-400 in Saline, 0.5% CMC in Water)

  • Vials (e.g., 2 mL glass vials) with screw caps

  • Analytical balance, vortex mixer, orbital shaker, centrifuge

  • Micro-pipettors

  • pH meter

Procedure:

  • Preparation: Add an excess amount of API (e.g., 10-20 mg) to a pre-weighed vial. Record the exact weight.

  • Vehicle Addition: Add a known volume of the first test vehicle (e.g., 1 mL) to the vial.

  • Equilibration: Cap the vial securely and vortex for 1 minute. Place the vial on an orbital shaker at room temperature for 24 hours to ensure equilibrium is reached.

  • Phase Separation: After 24 hours, visually inspect the vial for undissolved solids. Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining solid.

  • Sample Analysis: Carefully collect a known volume of the clear supernatant. Dilute the supernatant with a suitable mobile phase and analyze the concentration using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the solubility in mg/mL based on the measured concentration.

  • Repeat: Repeat steps 1-6 for each vehicle in the panel.

Data Presentation: Record results in a clear, tabular format.

Table 3: Example Solubility Screening Data

VehicleTemperature (°C)Visual ObservationSolubility (mg/mL)
Purified Water25Insoluble< 0.1
0.9% Saline25Insoluble< 0.1
PBS (pH 7.4)25Insoluble< 0.1
10% PEG-400 in Saline25Partially Soluble5.2
30% PEG-400 in Saline25Soluble> 20.0
0.5% Tween 80 in Saline25Partially Soluble2.5
Protocol 2: Preparation of a Co-solvent Solution Formulation (e.g., 10 mg/mL)

Objective: To prepare a clear, sterile-filterable solution for IV or IP administration, based on solubility data.

Materials:

  • 3-(Ethoxymethyl)piperidine API

  • PEG-400 (injectable grade)

  • 0.9% Sodium Chloride for Injection, USP

  • Sterile, depyrogenated vials

  • Calibrated pipettes and sterile syringes

  • 0.22 µm sterile syringe filter (ensure compatibility with PEG-400)

  • Analytical balance, vortex mixer

Procedure:

  • Calculation: Calculate the required amount of API and each excipient for the final target volume (e.g., for 10 mL of a 10 mg/mL solution, 100 mg of API is needed).

  • API Weighing: Accurately weigh the required amount of API into a sterile vial.

  • Co-solvent Addition: Add the required volume of PEG-400 (e.g., 3 mL for a 30% v/v formulation). Vortex until the API is fully dissolved. A brief, gentle warming (<40°C) may be used if necessary, but stability must be considered.

  • Vehicle Addition: Add the 0.9% Saline vehicle dropwise while mixing, bringing the solution to the final volume (q.s. to 10 mL).

  • Quality Control (Self-Validation):

    • Visual Inspection: The final formulation must be a clear, colorless solution, free of any visible particulates.

    • pH Measurement: Measure and record the pH. If it is outside the physiologically acceptable range (approx. 4-9), reformulation with a buffer may be necessary.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial.

  • Concentration Verification (Critical): Take an aliquot of the final filtered solution for concentration analysis (e.g., HPLC-UV) to confirm it meets the target concentration within acceptable limits (e.g., ±10%).

  • Labeling and Storage: Label the vial clearly with the compound name, concentration, vehicle composition, date, and storage conditions. Store as determined by stability studies (typically at 2-8°C, protected from light).

Protocol 3: Preparation of a Suspension Formulation (e.g., 20 mg/mL)

Objective: To prepare a homogenous, re-suspendable formulation for oral (PO) or subcutaneous (SC) administration when solubility is insufficient.

Materials:

  • 3-(Ethoxymethyl)piperidine API (micronized, if possible, for better uniformity)

  • Sodium Carboxymethylcellulose (Na-CMC, low viscosity grade)

  • Purified Water

  • Mortar and pestle or homogenizer

  • Graduated cylinder, magnetic stirrer

Procedure:

  • Vehicle Preparation: Prepare the 0.5% w/v Na-CMC vehicle by slowly sprinkling the required amount of Na-CMC onto the vortex of stirring water. Allow it to hydrate fully (this may take several hours or overnight).

  • API Weighing: Weigh the required amount of API.

  • Wetting the API: Place the API powder in a mortar. Add a small amount of the 0.5% CMC vehicle to form a smooth, uniform paste. This step is crucial to prevent clumping.

  • Geometric Dilution: Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition, until the final volume is reached.

  • Homogenization: For improved uniformity, transfer the suspension to a beaker and mix with a magnetic stirrer for at least 30 minutes. A mechanical homogenizer can also be used for short bursts.

  • Quality Control (Self-Validation):

    • Visual Inspection: The final formulation should be a uniform, opaque suspension. Check for any large aggregates.

    • Re-suspendability: Allow the suspension to sit for 10 minutes and confirm that any settled particles can be easily and fully re-suspended by gentle inversion.

    • pH Measurement: Measure and record the pH.

  • Dosing: Use a magnetic stirrer to keep the suspension homogenous during dosing. Use appropriate syringes for administration.

  • Labeling and Storage: Label clearly. Suspensions are typically prepared fresh daily due to the potential for particle settling and microbial growth.

References

  • Reddemma, M., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development (IJNRD), 8(4).
  • Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

  • Mirza, M. A. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology, 46(11).
  • ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

  • Ahmad, M., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Medicinal Chemistry Research, 21(8).
  • PubChem. (n.d.). 3-(3-Ethoxy-5-methylphenyl)piperidine. Retrieved from [Link]

  • Sargsyan, K., et al. (2021).
  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Cignarella, G., et al. (1988). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco; edizione scientifica, 43(10).
  • Gad Consulting Services. (n.d.). Vehicles for Animal Studies. Retrieved from [Link]

  • Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics - PubMed. (n.d.). Retrieved from [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]

  • Singh, R., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations.
  • American Association of Pharmaceutical Scientists. (2013).
  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (n.d.). Retrieved from [Link]

  • Crystal Pharmatech. (n.d.). Animal Dosing Vehicle Selection. Retrieved from [Link]

  • SGS. (n.d.). Preclinical Formulation Development. Retrieved from [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed. (n.d.). Retrieved from [Link]

  • Center for Research on Complex Generics. (n.d.). Excipients in Parenteral Drug Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Common vehicles used in animal research. Retrieved from [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (n.d.). Retrieved from [Link]

  • Ashland. (n.d.). parenteral excipients. Retrieved from [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved from [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Molecules, 28(23), 7904.
  • Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

  • Gad, S. C., et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 25(6), 499–521.
  • An efficient synthesis of 3-(N-piperidinemethyl)-2, 2, 5, 5-tetramethyl-1-oxy-3-pyrroline, a promising radioprotector for cancer radiotherapy - NIH. (n.d.). Retrieved from [Link]

  • Crystal Pharmatech. (2017).
  • ResearchGate. (2018). How long a peptide synthesis reagents stable?. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel orally bioavailable piperidine derivatives as extracellular arginase inhibitors developed by a ring expansion. Retrieved from [Link]

  • ResearchGate. (n.d.). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Ethoxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(Ethoxymethyl)piperidine. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during its synthesis. We will delve into the mechanistic origins of common byproducts, provide actionable strategies for their mitigation, and offer detailed protocols for analysis and purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Understanding Byproduct Formation

Question 1: I'm preparing 3-(Ethoxymethyl)piperidine via Williamson ether synthesis from 3-(Hydroxymethyl)piperidine. What are the most probable byproducts I should expect?

When synthesizing 3-(Ethoxymethyl)piperidine from 3-(Hydroxymethyl)piperidine and an ethylating agent (e.g., ethyl bromide or ethyl iodide), you are performing a Williamson ether synthesis.[1][2][3] This reaction relies on the nucleophilic attack of an alkoxide on the ethylating agent. However, the starting material, 3-(Hydroxymethyl)piperidine, possesses two nucleophilic sites: the primary alcohol (-OH) and the secondary amine (-NH) of the piperidine ring. This duality is the primary source of byproduct formation.

The main byproducts to anticipate are:

  • N-Ethyl-3-(hydroxymethyl)piperidine: This results from the direct alkylation of the piperidine nitrogen, which is a strong competing nucleophile.

  • N-Ethyl-3-(ethoxymethyl)piperidine: This is a di-alkylation product, where both the nitrogen and the oxygen have been ethylated.

  • Unreacted 3-(Hydroxymethyl)piperidine: Incomplete reaction leaves the starting material as a major impurity.

The formation of these impurities is a direct consequence of the competitive SN2 reactions occurring at the two different nucleophilic centers of the molecule.[2][4]

Question 2: What is the underlying mechanism for the formation of the N-ethylated byproduct, and how can I minimize it?

The Williamson ether synthesis involves deprotonating an alcohol to form a more nucleophilic alkoxide, which then attacks the alkyl halide.[3] In this specific synthesis, a base (like NaH) is used to deprotonate the hydroxyl group of 3-(Hydroxymethyl)piperidine.

  • Desired Reaction (O-Alkylation): R-CH₂OH + Base → R-CH₂O⁻ (alkoxide) R-CH₂O⁻ + CH₃CH₂-Br → R-CH₂-O-CH₂CH₃ (Desired Product)

  • Side Reaction (N-Alkylation): The secondary amine on the piperidine ring is also nucleophilic and can directly attack the ethyl halide, competing with the alkoxide. R₂NH + CH₃CH₂-Br → R₂N⁺H-CH₂CH₃ (forms N-ethylated byproduct after deprotonation)

Causality & Mitigation Strategies:

The key to minimizing N-alkylation is to favor the O-alkylation pathway. This can be achieved by manipulating the reaction conditions to enhance the nucleophilicity of the oxygen relative to the nitrogen.

  • Choice of Base: The most critical factor. Using a strong, non-nucleophilic base like Sodium Hydride (NaH) is standard practice.[4] NaH selectively deprotonates the more acidic alcohol (pKa ~16-17) over the secondary amine (pKa ~30-40 for the N-H bond itself, though the conjugate acid pKa is ~11), generating the sodium alkoxide. This significantly increases the oxygen's nucleophilicity, allowing it to outcompete the neutral amine for the ethylating agent.

  • Order of Addition: Add the base to the solution of 3-(Hydroxymethyl)piperidine first and allow sufficient time for the alkoxide to form completely before adding the ethylating agent. This "pre-formation" of the highly reactive alkoxide gives it a kinetic advantage over the amine.

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity. Higher temperatures can provide enough energy to overcome the activation barrier for the less favorable N-alkylation pathway.

The following diagram illustrates the competing reaction pathways.

G SM 3-(Hydroxymethyl)piperidine + Ethyl Halide Base Base (e.g., NaH) SM->Base Deprotonation of -OH N_Alk N-Ethyl-3-(hydroxymethyl)piperidine (Byproduct 1) SM->N_Alk N-Alkylation (SN2) [Competitive Pathway] Alkoxide Sodium 3-(piperidyl)methoxide (Intermediate) Base->Alkoxide Product 3-(Ethoxymethyl)piperidine (Desired Product) Alkoxide->Product O-Alkylation (SN2) [Favored Pathway] Di_Alk N-Ethyl-3-(ethoxymethyl)piperidine (Byproduct 2) Product->Di_Alk Further N-Alkylation N_Alk->Di_Alk Further O-Alkylation

Caption: Competing O- and N-alkylation pathways in the synthesis.

Section 2: Analysis and Troubleshooting

Question 3: My reaction seems complete by TLC, but after workup, my NMR spectrum is complex. How do I identify the major species present?

A complex post-workup NMR often points to the presence of the byproducts discussed. The most effective method for separating and identifying these closely related compounds is Gas Chromatography-Mass Spectrometry (GC-MS).

Here is a summary of expected products and their characteristics:

CompoundCommon NameMolecular Weight ( g/mol )Key Identification Notes
3-(Hydroxymethyl)piperidine Starting Material (SM)115.17More polar, shorter retention time on standard non-polar GC columns. Shows a broad -OH peak in ¹H NMR.
3-(Ethoxymethyl)piperidine Desired Product143.23Target mass. The key ¹H NMR signal is the ethoxy triplet/quartet.
N-Ethyl-3-(hydroxymethyl)piperidine N-Alkylated Byproduct143.23Isobaric with the product! Cannot be distinguished by MS alone. GC retention time will differ. ¹H NMR shows N-ethyl signals and retains the -OH group.
N-Ethyl-3-(ethoxymethyl)piperidine Di-Alkylated Byproduct171.28Higher mass. Less polar than the product or N-alkylated byproduct.

Troubleshooting Workflow:

If you encounter an unexpected peak in your analysis, follow this logical flow:

G Start Unexpected Peak in GC-MS Check_MW Check Molecular Ion (M+) Start->Check_MW Is_SM M+ = 115? Check_MW->Is_SM Is_DiAlk M+ = 171? Is_SM->Is_DiAlk No Result_SM Peak is Unreacted Starting Material Is_SM->Result_SM Yes Is_Isobar M+ = 143? Is_DiAlk->Is_Isobar No Result_DiAlk Peak is Di-Alkylated Byproduct Is_DiAlk->Result_DiAlk Yes Check_RT Compare GC Retention Time (RT) and NMR Is_Isobar->Check_RT Yes Other Consider other impurities (solvent, reagent, etc.) Is_Isobar->Other No Result_Prod RT matches standard: Desired Product Check_RT->Result_Prod Result_NAlk RT differs from standard: N-Alkylated Byproduct Check_RT->Result_NAlk

Caption: Troubleshooting workflow for identifying unknown peaks.

Section 3: Purification Strategies

Question 4: What is the most effective way to purify my crude 3-(Ethoxymethyl)piperidine product?

The choice of purification method depends on the major impurities present. Flash column chromatography is generally the most effective technique for removing all common byproducts.

  • Polarity Profile:

    • Most Polar: 3-(Hydroxymethyl)piperidine (due to the free -OH and -NH groups).

    • Intermediate Polarity: N-Ethyl-3-(hydroxymethyl)piperidine and 3-(Ethoxymethyl)piperidine. These often have very similar polarities, making separation challenging.

    • Least Polar: N-Ethyl-3-(ethoxymethyl)piperidine.

Recommended Protocol: Flash Column Chromatography

This protocol is designed to separate the desired product from both more polar and less polar impurities.

  • Adsorbent: Silica gel (standard grade, 230-400 mesh).

  • Sample Preparation: Adsorb the crude oil onto a small amount of silica gel to create a dry-load cartridge. This prevents streaking and improves resolution.

  • Eluent System (Gradient): A gradient elution is highly recommended.

    • Initial Eluent: Start with a non-polar solvent system to elute the least polar byproduct (di-alkylated compound). For example, 1-2% Methanol in Dichloromethane (DCM).

    • Gradient: Gradually increase the polarity by increasing the percentage of methanol. A common gradient might be from 2% to 10% Methanol in DCM. A small amount of triethylamine (e.g., 0.5-1%) should be added to the eluent system to prevent tailing of the basic amine compounds on the acidic silica gel.[5]

    • Elution Order:

      • N-Ethyl-3-(ethoxymethyl)piperidine

      • 3-(Ethoxymethyl)piperidine (Desired Product)

      • N-Ethyl-3-(hydroxymethyl)piperidine

      • 3-(Hydroxymethyl)piperidine (Starting Material)

  • Fraction Analysis: Collect fractions and analyze them by TLC or GC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Pro-Tip: If the N-ethylated byproduct and the desired product are co-eluting, try a different solvent system. An ethyl acetate/hexanes system (again, with a small amount of triethylamine) may provide different selectivity and achieve a better separation.

References

  • 3-(Hydroxymethyl)piperidine - LookChem. LookChem. [Link]

  • Method for synthesizing (R)-3-ethyl piperidine hydrochloride - CN101723879A.
  • Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. PubMed Central. [Link]

  • Williamson ether synthesis – Knowledge and References. Taylor & Francis Online. [Link]

  • Williamson ether synthesis - Wikipedia. Wikipedia. [Link]

  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco. [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]

  • A kind of purification method of high-purity piperidine - CN101602748B.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. [Link]

  • The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • PIPERIDINE. Ataman Kimya. [Link]

  • Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by greener alternative bases. IRIS - Unibo. [Link]

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • The Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate. [Link]

  • Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]

  • How to remove excess 4-amino piperidine from reaction medium? ResearchGate. [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc. [Link]

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Resolving stereoisomers of 3-(Ethoxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Resolving Stereoisomers of 3-(Ethoxymethyl)piperidine

Executive Summary & Strategic Overview

The resolution of 3-(Ethoxymethyl)piperidine presents a classic challenge in process chemistry: handling a secondary amine with a beta-chiral center. The basic nitrogen makes the molecule prone to tailing in chromatography and complicates crystallization due to high solubility in organic solvents.

Our technical recommendation relies on two primary workflows:

  • Diastereomeric Salt Formation (Classical Resolution): Best for multi-gram to kilogram scale.[1] We recommend screening Dibenzoyl-L-tartaric acid (L-DBTA) and (S)-Mandelic acid based on structural analogy to ethyl nipecotate and 3-methylpiperidine.[1]

  • Chiral HPLC (Analytical & Prep): Essential for determining enantiomeric excess (ee%) and purifying milligram quantities.[1] The use of amylose-based columns (e.g., Chiralpak IA/AD-H) with basic modifiers is critical.[1]

Decision Matrix: Selecting the Right Workflow

Before initiating lab work, use this logic flow to determine the most efficient path for your scale and purity requirements.

ResolutionStrategy Start Start: Racemic 3-(Ethoxymethyl)piperidine ScaleCheck Scale of Operation? Start->ScaleCheck SmallScale < 100 mg (Analytical/Screening) ScaleCheck->SmallScale Low Scale LargeScale > 1 g (Preparative/Process) ScaleCheck->LargeScale High Scale HPLC_Path Direct Chiral HPLC Separation SmallScale->HPLC_Path PrecursorCheck Is Racemic Material Available? LargeScale->PrecursorCheck Finish Pure (R) or (S) Enantiomer HPLC_Path->Finish Isolate Enantiomers Salt_Path Diastereomeric Salt Crystallization Salt_Path->Finish Free Base & Recrystallize DirectRes Resolve Final Ether PrecursorCheck->DirectRes Yes, I have the ether PrecursorRes Resolve 3-(Hydroxymethyl)piperidine then Ethylate PrecursorCheck->PrecursorRes No, starting from scratch DirectRes->Salt_Path PrecursorRes->Salt_Path

Figure 1: Strategic decision tree for selecting the resolution method based on scale and material availability.

Module A: Classical Resolution (Crystallization)

This method exploits solubility differences between diastereomeric salts.[1][2] For 3-substituted piperidines, tartaric acid derivatives are historically the most robust resolving agents [1, 2].[1]

Standard Operating Procedure (SOP): Salt Screening

Reagents:

  • Racemic 3-(Ethoxymethyl)piperidine (1.0 eq)[1]

  • Resolving Agents: (L)-Dibenzoyl-tartaric acid (L-DBTA) or (S)-Mandelic Acid (0.5 - 1.0 eq)[1]

  • Solvent System: Ethanol (EtOH) or Acetone/Methanol mixtures.[1]

Protocol:

  • Dissolution: Dissolve 10 mmol of the racemic amine in 10 volumes (mL/g) of hot Ethanol (60°C).

  • Addition: Add 5-10 mmol (0.5–1.0 eq) of the resolving agent.

    • Technical Note: Using 0.5 eq (the "Pope-Peachey" method) maximizes theoretical yield of the desired enantiomer precipitate but requires careful control to avoid oiling out.

  • Crystallization: Allow the solution to cool slowly to room temperature (approx. 1°C/min). Stir gently. If no precipitate forms after 4 hours, cool to 4°C.[1]

  • Harvest: Filter the solid. This is the diastereomeric salt .

  • Recrystallization: If ee% is <95%, recrystallize the salt in hot ethanol/water (95:5).[1]

Troubleshooting Guide: Crystallization
SymptomProbable CauseCorrective Action
"Oiling Out" (Liquid separates instead of solid)Solvent polarity is too low or cooling is too rapid.[1]Re-heat to dissolve.[1] Add a seed crystal.[1] Add a more polar co-solvent (e.g., 5% Methanol) to stabilize the ionic pair.[1]
No Precipitate Salt is too soluble.[1]Switch solvent to Acetone or Ethyl Acetate.[1] Reduce solvent volume.[1]
Low Chiral Purity (<50% ee) Eutectic composition reached or non-selective inclusion.[1]Recrystallize the salt.[3][4] Switch from Mandelic Acid to L-DBTA (bulky groups often improve discrimination).[1]

Module B: Chiral HPLC (Analytical & Prep)

For accurate ee% determination, you must prevent the secondary amine from interacting with silanol groups on the column silica, which causes peak tailing.[1]

Recommended Method Parameters
ParameterSpecificationTechnical Rationale
Column Chiralpak IA or AD-H (Amylose-based)Amylose tris(3,5-dimethylphenylcarbamate) offers the best recognition for piperidine rings [3, 4].[1]
Mobile Phase Hexane : IPA : Diethylamine (90 : 10 : 0.[1]1)Diethylamine (DEA) is mandatory.[1] It blocks silanol sites, ensuring sharp peaks.[1]
Flow Rate 0.5 - 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Detection UV @ 210-220 nmThe ethoxymethyl group has weak UV absorbance; low wavelength is required.[1]
Temperature 25°CLower temperature generally increases separation factor (

).[1]
Workflow Diagram: Analytical Validation

HPLC_Workflow Sample Sample Preparation (1 mg/mL in Mobile Phase) Inject Injection (5-10 µL) Sample->Inject Column Chiral Column (Chiralpak IA/AD-H) Inject->Column Mobile Phase + 0.1% DEA Detector UV Detection (210 nm) Column->Detector Data Calculate ee% (Area R - Area S) / Total Detector->Data

Figure 2: Analytical workflow for determining enantiomeric excess using Chiral HPLC.

Frequently Asked Questions (FAQs)

Q1: I am seeing two peaks, but they are merging (Resolution < 1.5). How do I fix this?

  • Answer: This is likely due to peak tailing.[1] Ensure you have added 0.1% Diethylamine (DEA) or Triethylamine (TEA) to your mobile phase.[1][2] If you are already using DEA, lower the % Isopropanol (e.g., go from 10% to 5%) to increase retention time, which often improves separation [3].[1]

Q2: Can I resolve the precursor 3-(hydroxymethyl)piperidine instead?

  • Answer: Yes, and this is often superior. The hydroxyl group provides a better "handle" for hydrogen bonding with resolving agents like Tartaric Acid.[1] Once resolved, you can alkylate the pure enantiomer with ethyl iodide/NaH to get your target 3-(ethoxymethyl)piperidine with retention of configuration [5].[1]

Q3: How do I recover the free amine from the tartrate salt?

  • Answer: Do not use simple extraction.

    • Suspend the salt in CH2Cl2.[1]

    • Add cold 1M NaOH (pH > 12).

    • Stir vigorously for 15 mins.

    • Separate layers. Extract aqueous layer 3x with CH2Cl2.[1]

    • Critical: Dry over Na2SO4 immediately and concentrate. Prolonged exposure to heat/base can cause minor racemization if not careful.[1]

Q4: Which absolute configuration corresponds to which peak?

  • Answer: You cannot determine absolute configuration (R vs S) solely by HPLC elution order. You must perform X-ray crystallography on your crystallized salt or compare optical rotation (

    
    ) with literature values for analogous 3-substituted piperidines (e.g., (R)-3-ethylpiperidine often correlates with specific rotation signs) [1].[1]
    

References

  • Vertex AI Search. (2026).[1] Method for synthesizing (R)-3-ethyl piperidine hydrochloride. Patent CN101723879A.[1] Link

  • Google Patents. (2002).[1] Process for resolving racemic mixtures of piperidine derivatives. WO2002068391A1.[1] Link

  • BenchChem. (2025).[1] Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine. Link[1]

  • Academia.edu. (2024).[1] Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA. Link

  • Organic Chemistry Portal. (2024).[1] Synthesis of Piperidines. Link

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Technical Support Center: HPLC Analysis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of piperidine derivatives. As a Senior Application Scientist, I understand the unique challenges researchers, scientists, and drug development professionals face when working with these basic compounds. The inherent basicity of the piperidine moiety often leads to frustrating chromatographic issues, primarily due to secondary interactions with the stationary phase.

This guide is structured to provide direct, actionable solutions to the most common problems encountered in the lab. My approach is not just to list steps, but to explain the underlying scientific principles, empowering you to make informed decisions and develop robust, reliable methods. Each recommendation is grounded in established chromatographic theory and validated by practical field experience.

Section 1: Peak Shape Problems - Taming the Tailing Peak

Excellent peak symmetry is the foundation of accurate quantification. For basic compounds like piperidine derivatives, peak tailing is the most frequent and vexing issue. This occurs due to strong, undesirable ionic interactions between the protonated basic analyte and negatively charged residual silanol groups (Si-O⁻) on the surface of silica-based HPLC columns.[1][2]

FAQ 1: My piperidine derivative is showing significant peak tailing. What is the primary cause and my first troubleshooting step?

Answer:

The primary cause is almost always the interaction with acidic residual silanol groups on the silica stationary phase.[2] At typical mobile phase pH values, these silanols can be ionized, creating active sites that strongly retain your basic analyte, leading to a "tailing" effect as the analyte elutes slowly from these sites.[1][2]

Your first and most critical step is to assess your mobile phase pH. The ionization state of both your analyte and the silanol groups is pH-dependent.[3][4]

  • Mechanism: Piperidine derivatives are basic and will be protonated (positively charged) at acidic to neutral pH. Silica-based columns have residual silanol groups (Si-OH) which become deprotonated and negatively charged as the pH increases (typically above pH 3-4 for older Type A silica, and higher for modern Type B silica).[5] This creates a strong ion-exchange interaction, causing peak tailing.[1]

  • Immediate Action: The most straightforward strategy is to lower the mobile phase pH. By operating at a low pH (e.g., pH ≤ 3), you suppress the ionization of the silanol groups, neutralizing them and minimizing the unwanted secondary interactions.[6] This ensures that retention is governed primarily by the intended reversed-phase mechanism.

Experimental Protocol: Mobile Phase pH Adjustment
  • Determine Analyte pKa: If known, find the pKa of your piperidine derivative.

  • Prepare Aqueous Mobile Phase: Prepare your aqueous mobile phase (e.g., water or a buffer).

  • Adjust pH: Using a calibrated pH meter, add a suitable acidifier. For LC-MS compatibility, volatile options are preferred.

    • Recommended Acidifiers: Formic acid or trifluoroacetic acid (TFA) are excellent choices. Start with a concentration of 0.1% (v/v).

  • Mix Mobile Phase: Combine the pH-adjusted aqueous phase with your organic solvent (e.g., acetonitrile or methanol).

  • Equilibrate and Test: Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

FAQ 2: I've lowered the pH, but peak shape is still not ideal. What's next?

Answer:

If low pH alone is insufficient, the next step is to evaluate your column technology and consider mobile phase additives.

1. Column Choice is Critical: Modern HPLC columns offer significant advantages. If you are using an older column (Type A silica), it likely has a higher concentration of accessible, acidic silanols.[6]

  • Expert Recommendation: Switch to a modern, high-purity silica column (Type B) that is end-capped .[6][7] End-capping is a chemical process that derivatizes most of the residual silanol groups with a small, inert chemical group (like trimethylsilyl), effectively shielding them from interacting with your analyte.[8][9] Many manufacturers now offer columns specifically marketed for excellent performance with basic compounds.[10]

2. Employ a Competitive Base Additive: Historically, a common strategy was to add a small amount of a basic "tail-suppressing" agent, like triethylamine (TEA), to the mobile phase.[6][11]

  • Mechanism of Action: TEA is a stronger base than many analytes. In its protonated form, it competes with the protonated piperidine derivative for the ionized silanol sites, effectively masking them and improving peak shape.[12][13]

  • Caution: While effective, TEA has significant drawbacks. It is not volatile, making it incompatible with LC-MS.[14] It can also be difficult to remove from a column, potentially affecting future analyses, and may cause baseline noise with UV detection.[5][7] For these reasons, using a high-quality, end-capped column is a more modern and robust approach.[7]

Troubleshooting Logic: Improving Peak Shape

G start Peak Tailing Observed ph_adjust Lower Mobile Phase pH (e.g., to pH 2.5-3.0 with 0.1% Formic Acid) start->ph_adjust check_shape Is Peak Shape Acceptable? ph_adjust->check_shape column_eval Evaluate HPLC Column check_shape->column_eval No end_ok Analysis Optimized check_shape->end_ok Yes column_type Is it a modern, end-capped, high-purity silica column? column_eval->column_type switch_column Switch to a modern, end-capped column designed for basic compounds column_type->switch_column No additive Consider Mobile Phase Additive (TEA - for UV detection only) column_type->additive Yes switch_column->ph_adjust end_not_ok Further method development needed additive->end_not_ok G start Ghost Peak Observed in Blank test1 Inject a Blank after a longer equilibration time. Does peak size increase? start->test1 cause1 Source: Mobile Phase Impurity. Use fresh, high-purity solvents. test1->cause1 Yes test2 Does the ghost peak have the same retention time as the analyte? test1->test2 No cause2 Source: Injector Carryover. Optimize needle wash solvent. test2->cause2 Yes cause3 Source: Late Elution. Extend run time or add a high-organic flush step. test2->cause3 No

Caption: Diagnostic workflow for troubleshooting ghost peaks.

By systematically addressing these common issues, you can develop robust and reliable HPLC methods for the analysis of piperidine derivatives, leading to higher quality data and increased confidence in your results.

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (n.d.). Retrieved February 3, 2026, from [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Retrieved February 3, 2026, from [Link]

  • HPLC Troubleshooting Masterclass — Solve Pressure, Peak & Baseline Problems Like a Pro! (2023, October 24). YouTube. Retrieved February 3, 2026, from [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2022, October 14). YouTube. Retrieved February 3, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved February 3, 2026, from [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved February 3, 2026, from [Link]

  • HPLC Tips Peak Tailing. (2022, February 15). YouTube. Retrieved February 3, 2026, from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. (n.d.). Retrieved February 3, 2026, from [Link]

  • What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. (2023, October 16). YouTube. Retrieved February 3, 2026, from [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27). Retrieved February 3, 2026, from [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. (n.d.). Retrieved February 3, 2026, from [Link]

  • About Mobile Phase with Triethylamine - Chromatography Forum. (2004, December 22). Retrieved February 3, 2026, from [Link]

  • Method from Mars? Coping with Chromatographic Legacies - Chromatography Online. (2019, May 1). Retrieved February 3, 2026, from [Link]

  • TO ADD OR NOT TO ADD - HPLC BLOG, K.SYCHEV© 2020 - hplc-today. (n.d.). Retrieved February 3, 2026, from [Link]

  • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • Triethylamine as a Mobile Phase Additive: What Does It Do? - Welch Materials. (2023, December 15). Retrieved February 3, 2026, from [Link]

  • Ghost Peaks: How to Spot and Remove Them in HPLC - Phenomenex. (2015, October 8). Retrieved February 3, 2026, from [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. (n.d.). Retrieved February 3, 2026, from [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF. (2023, August 5). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Mobile phases compatible for LC/MS - Shimadzu. (n.d.). Retrieved February 3, 2026, from [Link]

  • What Is Endcapping in HPLC Columns - Chrom Tech, Inc. (2023, October 28). Retrieved February 3, 2026, from [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Retrieved February 3, 2026, from [Link]

  • A kind of HPLC analytical approach of 3-amino piperidine - Google Patents. (n.d.).
  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography | Request PDF. (2023, August 7). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Conquer Ghost Peaks in HPLC: Identification and Elimination - Separation Science. (2024, July 4). Retrieved February 3, 2026, from [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). Retrieved February 3, 2026, from [Link]

  • How can I separate three structurally similar compounds in HPLC? (2015, December 2). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Exploring the Different Mobile Phases in HPLC - Moravek. (n.d.). Retrieved February 3, 2026, from [Link]

  • End-capping | Separation Science. (2023, December 8). Retrieved February 3, 2026, from [Link]

  • How To Improve Resolution In HPLC: 5 Simple Tips - PharmaGuru. (2024, June 6). Retrieved February 3, 2026, from [Link]

  • Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds - Excellence in Analytical Chemistry. (2012, November 29). Retrieved February 3, 2026, from [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. - R Discovery. (2021, August 3). Retrieved February 3, 2026, from [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. (n.d.). Retrieved February 3, 2026, from [Link]

  • HPLC Columns for Reversed Phase are Not Suited for Polar Compounds - Tips & Suggestions - MicroSolv Technology Corporation. (2020, April 14). Retrieved February 3, 2026, from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC Synthetic Drug Strategy. (n.d.). Retrieved February 3, 2026, from [Link]

  • Exploring the Different Mobile Phases in HPLC - Moravek. (n.d.). Retrieved February 3, 2026, from [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru. (2023, August 9). Retrieved February 3, 2026, from [Link]

  • The role of end-capping in reversed-phase - Phenomenex. (n.d.). Retrieved February 3, 2026, from [Link]

  • Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. (n.d.). Retrieved February 3, 2026, from [Link]

Sources

Validation & Comparative

Technical Comparison Guide: 3-(Ethoxymethyl)piperidine vs. Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(Ethoxymethyl)piperidine , a strategic building block in medicinal chemistry. It objectively compares this scaffold against its structural analogs, focusing on physicochemical tuning, synthetic accessibility, and biological suitability.

Executive Summary: The "Goldilocks" Ether

In the optimization of fragment-based drug discovery (FBDD) and lead expansion, the piperidine ring acts as a privileged scaffold. However, the specific substitution at the C3 position is critical for breaking molecular symmetry and introducing chirality.

3-(Ethoxymethyl)piperidine (3-EMP) occupies a unique "Goldilocks" zone in the structure-activity relationship (SAR) landscape. It bridges the gap between the highly polar, hydrogen-bond-donating 3-(hydroxymethyl)piperidine and the more lipophilic, sterically demanding 3-(propoxymethyl) or 3-propyl analogs. This guide analyzes why and when to deploy 3-EMP to optimize ligand-receptor binding kinetics and metabolic stability.

Physicochemical Profiling & Performance Data

The choice of the ethoxymethyl side chain is rarely arbitrary; it is a calculated decision to modulate LogP (lipophilicity) and TPSA (Topological Polar Surface Area) without altering the basicity of the piperidine nitrogen.

Table 1: Comparative Physicochemical Properties

Data represents calculated values (cLogP) and standard experimental ranges for the piperidine class.

Property3-(Ethoxymethyl)piperidine 3-(Methoxymethyl)piperidine3-(Hydroxymethyl)piperidine3-Propylpiperidine
Molecular Weight 143.23 g/mol 129.20 g/mol 115.17 g/mol 127.23 g/mol
cLogP (Est.) 1.2 – 1.4 0.7 – 0.9-0.5 – 0.12.1 – 2.3
H-Bond Donors 1 (NH)1 (NH)2 (NH, OH)1 (NH)
H-Bond Acceptors 2 (N, O)2 (N, O)2 (N, O)1 (N)
Rotatable Bonds 3212
pKa (Conj.[1] Acid) ~11.0~11.0~10.8 (Inductive effect)~11.2
Metabolic Liability O-Dealkylation (Moderate)O-Dealkylation (High)Glucuronidation (High)Oxidation (Low)
Performance Analysis
  • Lipophilicity Tuning: 3-EMP adds approximately +0.5 log units of lipophilicity compared to the methoxy analog. This is crucial for blood-brain barrier (BBB) penetration where the methoxy analog might be too polar.

  • Conformational Flexibility: Unlike the rigid 3-propyl analog, the ether oxygen in 3-EMP introduces a "kink" via the gauche effect, potentially pre-organizing the side chain for specific receptor pockets (e.g., GABA transporters or Sigma receptors).

  • Metabolic Shielding: The ethyl group provides a slight steric shield against O-dealkylation by CYP450 enzymes compared to the sterically accessible methyl ether in 3-(methoxymethyl)piperidine.

Synthetic Accessibility & Protocols

Synthesizing 3-(Ethoxymethyl)piperidine requires navigating the reactivity of the secondary amine. A self-validating protocol involves protecting the nitrogen to prevent N-alkylation (quaternization) during the ether formation step.

Workflow Visualization

The following directed graph illustrates the critical decision points in the synthesis pathway, ensuring high yield and purity.

SynthesisPath Start Start: Ethyl Nipecotate Protect N-Protection (Boc/Cbz) Start->Protect Prevent N-alkylation Reduce Reduction (LiAlH4/BH3) Protect->Reduce Ester to Alcohol Alkylate O-Alkylation (NaH + EtI) Reduce->Alkylate Williamson Ether Synth Deprotect Deprotection (TFA or H2/Pd) Alkylate->Deprotect Cleave PG Final Product: 3-(Ethoxymethyl)piperidine Deprotect->Final Purification

Figure 1: Step-wise synthetic pathway for 3-(Ethoxymethyl)piperidine from commercial precursors.

Detailed Experimental Protocol: O-Alkylation Step

Note: This protocol assumes the starting material is N-Boc-3-hydroxymethylpiperidine.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents:

    • Substrate: N-Boc-3-hydroxymethylpiperidine (1.0 eq)

    • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

    • Electrophile: Iodoethane (EtI) (1.2 eq)

    • Solvent: Anhydrous DMF or THF (0.1 M concentration)

  • Procedure:

    • Activation: Dissolve substrate in anhydrous THF at 0°C. Add NaH portion-wise. Evolution of H₂ gas confirms deprotonation. Stir for 30 min.

    • Alkylation: Add Iodoethane dropwise via syringe. Allow the reaction to warm to room temperature (RT) and stir for 4-12 hours.

    • Validation Check: Monitor by TLC (Hexane:EtOAc 3:1). The alcohol starting material (lower Rf) should disappear.

    • Quench: Cool to 0°C and carefully add saturated NH₄Cl solution.

    • Workup: Extract with EtOAc (3x). Wash organics with water (5x) to remove DMF (if used) and brine. Dry over MgSO₄.

  • Deprotection: Treat the crude oil with TFA/DCM (1:1) for 1 hour. Concentrate in vacuo. Neutralize with free-base resin or NaOH wash to obtain the free amine.

Medicinal Chemistry Applications

Bioisosterism and Receptor Binding

3-EMP is frequently used as a bioisostere for 3-propylpiperidine or 3-(2-fluoroethyl)piperidine .

  • Case Study (GABA Uptake Inhibitors): In the development of Tiagabine analogs (nipecotic acid derivatives), the lipophilic domain attached to the piperidine nitrogen is crucial. However, the 3-position substituents can modulate subtype selectivity (mGAT1 vs mGAT4). The ethoxymethyl group provides an H-bond acceptor (the ether oxygen) that the propyl group lacks, potentially anchoring the molecule in serine-rich pockets.

SAR Decision Logic

When should a researcher choose the ethoxymethyl analog over others?

SAR_Logic Start Lead Optimization: 3-Position Tuning Q1 Is H-Bond Donor Required? Start->Q1 UseOH Use 3-(Hydroxymethyl) Q1->UseOH Yes Q2 Is H-Bond Acceptor Beneficial? Q1->Q2 No UsePropyl Use 3-Propyl (Hydrophobic Only) Q2->UsePropyl No Q3 Steric Constraint? Q2->Q3 Yes UseMethoxy Use 3-(Methoxymethyl) (Compact) Q3->UseMethoxy High Constraint UseEthoxy Use 3-(Ethoxymethyl) (Flexible/Lipophilic) Q3->UseEthoxy Low Constraint Need LogP Boost

Figure 2: SAR Decision Tree for selecting C3-piperidine substituents.

References

  • GABA Uptake Inhibition & Nipecotic Acid Derivatives

    • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives. (2025).[1][2][3][4] bioRxiv.

    • [1]

  • Piperidine Fragment Space & Synthesis

    • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry.
  • General Pharmacological Applications

    • Piperidine-containing drugs and recently studied analogs.[4][5][6][7][8] (2025).[1][2][3][4] PubMed.

  • Antiplatelet Activity of 3-Substituted Piperidines

    • Design and synthesis of piperidine-3-carboxamides as human platelet aggreg

Sources

Structure-Activity Relationship of 3-(Ethoxymethyl)piperidine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-(Ethoxymethyl)piperidine scaffold represents a privileged substructure in medicinal chemistry, serving as a critical pharmacophore for modulating Central Nervous System (CNS) targets. Unlike its 4-substituted counterparts (common in opioids like fentanyl) or 2-substituted variants (common in stimulants like methylphenidate), the 3-substituted piperidine offers a unique vector for exploring chemical space, particularly in the design of Monoamine Reuptake Inhibitors and Nociceptin (NOP/ORL1) Receptor Agonists .

This guide objectively analyzes the Structure-Activity Relationship (SAR) of this moiety, contrasting it with homologous alternatives to provide actionable insights for lead optimization.

Critical SAR Analysis: The "Linker-Switch" Mechanism

The biological activity of 3-(ethoxymethyl)piperidine derivatives is governed by three distinct structural domains. Altering these domains triggers a "target switch" between antidepressant activity and opioid-like modulation.

Domain 1: The Ether Linkage (The "Hinge")

The ether oxygen at the 3-position is not merely a spacer; it functions as a critical Hydrogen Bond Acceptor (HBA).

  • Short Linker (Ethoxymethyl): When the linker is constrained to a single methylene unit (

    
    ), the molecule adopts a conformation favorable for binding to the Norepinephrine Transporter (NET)  and Serotonin Transporter (SERT) . This mimics the spatial arrangement found in morpholine-based antidepressants like Viloxazine.
    
  • Extended Linker (Propyl): Extending the chain to a propyl group shifts affinity toward the ORL1 (NOP) receptor . The increased flexibility allows the terminal aromatic group to reach a hydrophobic pocket distinct from the monoamine transporter binding site.

Domain 2: The Piperidine Nitrogen (The "Anchor")

The secondary (or tertiary) amine is essential for forming a salt bridge with an aspartate residue in the transmembrane domain of GPCRs and transporters.

  • Unsubstituted (NH): Maximizes potency for reuptake inhibition (e.g., Compound 3 in comparative studies).

  • N-Alkylation: Methylation often retains activity but increasing steric bulk (e.g., N-benzyl) typically reduces transporter affinity while potentially enhancing selectivity for sigma receptors.

Domain 3: The Terminal Aromatic Ring (The "Warhead")
  • Ortho-ethoxy Substitution: Introduction of an ortho-ethoxy group on the terminal phenyl ring (creating a 3-[(2-ethoxyphenoxy)methyl] motif) drastically enhances metabolic stability and potency against NET/SERT.

Comparative Performance Analysis

The following table synthesizes experimental data comparing the core 3-(Ethoxymethyl) scaffold against its primary structural competitors.

Table 1: Comparative Pharmacological Profile of 3-Substituted Piperidines

Scaffold VariantPrimary TargetMechanism of ActionPotency (Ki/IC50)Metabolic StabilityClinical Analog
3-[(2-ethoxyphenoxy)methyl] NET / SERT Reuptake Inhibition High (< 50 nM) High Viloxazine
3-(Phenoxymethyl)NETReuptake InhibitionModerate (~200 nM)ModerateReboxetine (fragment)
3-(Phenoxypropyl)ORL1 (NOP)AgonistHigh (Ki < 1 nM)ModerateRo 64-6198
3-(Hydroxymethyl)None (Inactive)Metabolic PrecursorN/ALowN/A

Key Insight: The 2-ethoxyphenoxy substitution is superior to the unsubstituted phenoxy ring. The additional ethoxy group likely occupies an auxiliary hydrophobic pocket and blocks a primary site of metabolic oxidation on the phenyl ring.

Visualizing the SAR Landscape

The following diagram maps the structural modifications to their respective biological outcomes.

SAR_Map Core 3-(Ethoxymethyl)piperidine Core Scaffold Linker Linker Length (-CH2-O- vs -CH2-CH2-CH2-O-) Core->Linker Aromatic Terminal Aromatic (2-Ethoxyphenoxy) Core->Aromatic Nitrogen Piperidine Nitrogen (Secondary Amine) Core->Nitrogen Antidepressant NET/SERT Inhibition (Antidepressant Activity) Linker->Antidepressant Short (Methyl) NOP_Agonist ORL1 (NOP) Agonism (Analgesic Activity) Linker->NOP_Agonist Long (Propyl) Aromatic->Antidepressant Increases Potency Metabolic Enhanced Metabolic Stability Aromatic->Metabolic Blocks Oxidation Nitrogen->Antidepressant Essential Salt Bridge

Figure 1: SAR Logic Map illustrating the divergence in biological activity based on linker length and aromatic substitution.

Experimental Protocols

To ensure reproducibility, the following protocols utilize a Pyridine Reduction route, which is superior to direct piperidine functionalization due to better regiocontrol.

Protocol A: Synthesis of 3-[(2-Ethoxyphenoxy)methyl]piperidine (Target Compound)

Objective: Synthesize the core antidepressant scaffold with high purity.

Step 1: Etherification (Mitsunobu Coupling)

  • Reagents: 3-Pyridinemethanol (1.0 eq), 2-Ethoxyphenol (1.1 eq), Triphenylphosphine (

    
    , 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq).
    
  • Solvent: Anhydrous THF.

  • Procedure:

    • Dissolve 3-pyridinemethanol and 2-ethoxyphenol in THF under

      
       atmosphere at 0°C.
      
    • Add

      
       and stir for 15 minutes.
      
    • Add DIAD dropwise over 30 minutes (maintain temp < 5°C).

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Validation: Monitor by TLC (EtOAc/Hexane 1:1). Product spot should be UV active.

    • Purification: Flash column chromatography to yield 3-[(2-ethoxyphenoxy)methyl]pyridine.

Step 2: Catalytic Hydrogenation (Ring Reduction)

  • Reagents:

    
     (Adams' Catalyst, 5 mol%), 
    
    
    
    gas (40 psi), HCl (conc. catalytic amount).[1][2][3]
  • Solvent: Ethanol/Acetic Acid (10:1).

  • Procedure:

    • Dissolve the pyridine intermediate in the solvent mixture.

    • Add catalyst carefully (pyrophoric risk).

    • Hydrogenate in a Parr shaker at 40 psi for 6 hours.

    • Critical Check: Filter through Celite to remove Pt. Evaporate solvent.

    • Basification: Treat residue with 10% NaOH to pH 10, extract with DCM.

    • Yield: The resulting oil is the free base 3-[(2-ethoxyphenoxy)methyl]piperidine.

Protocol B: In Vitro Synaptosomal Uptake Assay (Functional Validation)

Objective: Determine IC50 for Serotonin (5-HT) and Norepinephrine (NE) reuptake.

  • Tissue Preparation: Homogenize fresh rat cortical tissue (for 5-HT) or hypothalamic tissue (for NE) in ice-cold 0.32 M sucrose.

  • Centrifugation: Spin at 1000 x g (10 min) to remove debris. Use supernatant (P2 fraction) after spinning at 17,000 x g (20 min).

  • Incubation: Resuspend synaptosomes in Krebs-Henseleit buffer.

  • Treatment: Add test compound (1 nM - 10 µM) and incubate for 15 min at 37°C.

  • Challenge: Add

    
     or 
    
    
    
    (50 nM final conc) and incubate for 5 min.
  • Termination: Rapid filtration through Whatman GF/B filters.

  • Quantification: Liquid scintillation counting.

  • Calculation: Plot % Inhibition vs Log[Concentration] to derive IC50.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 3-Pyridinemethanol Step1 Step 1: Mitsunobu Coupling (w/ 2-Ethoxyphenol + PPh3 + DIAD) Start->Step1 Inter Intermediate: 3-[(2-ethoxyphenoxy)methyl]pyridine Step1->Inter Step2 Step 2: Hydrogenation (PtO2, H2, 40 psi) Inter->Step2 Workup Workup: Basification (NaOH) -> Extraction Step2->Workup End Final Product: 3-[(2-ethoxyphenoxy)methyl]piperidine Workup->End

Figure 2: Synthetic pathway transforming the pyridine precursor into the bioactive piperidine derivative.

References

  • Melloni, P., et al. (1984). "3-[(2-ethoxyphenoxy)methyl]piperidine derivatives.[4] Synthesis and antidepressant activity."[4][5][6] Farmaco [Sci].[3]

  • Bannister, R., et al. (2006). "Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists." Bioorganic & Medicinal Chemistry Letters.

  • Jones, S. P., et al. (2022).[7] "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." RSC Medicinal Chemistry.[7]

  • Kashaw, S. K., et al. (2006).[6] "Structure-activity relationship of piperidine derivatives with anticancer activity." ResearchGate.[2]

Sources

Cross-Reactivity & Selectivity Profiling: 3-(Ethoxymethyl)piperidine in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity studies of 3-(Ethoxymethyl)piperidine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In modern medicinal chemistry, 3-(Ethoxymethyl)piperidine (CAS: 136016-29-6 / HCl salt: 956324-36-0) serves as a critical "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. However, its utility in Fragment-Based Drug Discovery (FBDD) is contingent upon understanding its promiscuity profile (chemical cross-reactivity) and off-target selectivity (biological cross-reactivity).

This guide provides a technical comparison of 3-(Ethoxymethyl)piperidine against its structural analogs, detailing experimental workflows to quantify its cross-reactivity potential against G-Protein Coupled Receptors (GPCRs), kinases, and metabolic enzymes (CYP450).

Comparative Analysis: The C3-Substituted Piperidine Series

To understand the cross-reactivity risks of 3-(Ethoxymethyl)piperidine, it must be benchmarked against analogs with varying steric and electronic properties. The ethoxymethyl group introduces a specific lipophilic vector that enhances membrane permeability but increases the risk of non-specific hydrophobic binding compared to polar analogs.

Table 1: Physicochemical & Reactivity Profile Comparison

Feature3-(Ethoxymethyl)piperidine 3-(Hydroxymethyl)piperidine 3-(Phenoxymethyl)piperidine
Role Balanced Lipophilic ScaffoldPolar Fragment / PrecursorHigh-Affinity Hydrophobic Lead
LogP (Calc) ~1.2 - 1.5~0.3 - 0.5> 2.5
Steric Bulk Moderate (Flexible Ethoxy tail)Low (Compact)High (Rigid Aromatic)
Primary Cross-Reactivity Risk hERG Channel (Moderate risk due to basic amine + lipophilicity)Metabolic Phase II (Glucuronidation)GPCR Promiscuity (High non-specific binding)
CYP450 Inhibition Low to Moderate (CYP2D6)LowHigh (CYP2D6, CYP3A4)
Solubility GoodExcellentPoor

Key Insight: 3-(Ethoxymethyl)piperidine represents a "Goldilocks" zone. It avoids the high promiscuity of the phenoxy- analogs while offering better blood-brain barrier (BBB) penetration predictions than the hydroxymethyl variant. However, the ethoxy group can mimic endogenous ligands, necessitating rigorous cross-reactivity screening.

Mechanism of Cross-Reactivity

"Cross-reactivity" for this scaffold is defined in two contexts:

  • Pharmacological Promiscuity: The basic nitrogen at physiological pH (pKa ~10-11) mimics neurotransmitters (dopamine, serotonin), leading to off-target binding at Muscarinic (M1-M5) and Sigma (

    
    ) receptors.
    
  • Assay Interference: The secondary amine can react with electrophilic assay reagents (e.g., in fluorescence polarization assays), generating false positives.

Visualization: Cross-Reactivity Pathways

The following diagram illustrates the screening logic to segregate true target engagement from off-target cross-reactivity.

CrossReactivityWorkflow Compound 3-(Ethoxymethyl)piperidine Scaffold PrimaryScreen Primary Target Screen (e.g., Kinase/GPCR) Compound->PrimaryScreen Hit Active Hit PrimaryScreen->Hit IC50 < 10µM SelectivityPanel Selectivity Panel (Cross-Reactivity) Hit->SelectivityPanel GPCRs Off-Target: GPCRs (Muscarinic/Sigma) SelectivityPanel->GPCRs Pharmacological Overlap hERG Safety: hERG (Cardiotoxicity) SelectivityPanel->hERG Lipophilic Cation Trap CYP Metabolic: CYP450 (Drug-Drug Interaction) SelectivityPanel->CYP Heme Coordination Optimization Lead Optimization (Modify C3-Ethoxy) GPCRs->Optimization

Figure 1: Decision tree for evaluating scaffold cross-reactivity during early drug discovery.

Experimental Protocols
Protocol A: Radioligand Binding Screen (GPCR Cross-Reactivity)

Objective: Determine if the 3-(Ethoxymethyl)piperidine moiety binds non-specifically to Muscarinic receptors (common liability for piperidines).

Materials:

  • Receptor Source: CHO cell membranes expressing human M1 receptor.

  • Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS).

  • Test Compound: 3-(Ethoxymethyl)piperidine (HCl salt).[1][2]

  • Reference: Atropine (Non-selective antagonist).

Methodology:

  • Preparation: Dilute test compound in Assay Buffer (50 mM Tris-HCl, pH 7.4) to a concentration range of 1 nM to 100 µM.

  • Incubation: Mix 50 µL membrane suspension + 50 µL [³H]-NMS (final conc. 0.2 nM) + 50 µL test compound.

  • Equilibrium: Incubate for 60 minutes at 25°C to allow competitive displacement.

  • Harvesting: Filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces non-specific filter binding of the lipophilic amine).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     using the Cheng-Prusoff equation.
    

Self-Validating Control:

  • If

    
    , the scaffold is considered "Clean"  (Low cross-reactivity).
    
  • If

    
    , the ethoxy group is likely interacting with the orthosteric site, necessitating structural modification (e.g., shortening the ether linker).
    
Protocol B: CYP450 Reversible Inhibition Assay

Objective: Assess metabolic cross-reactivity (inhibition) against CYP2D6, the primary metabolizer of basic amines.

Methodology:

  • System: Human liver microsomes (HLM) (0.5 mg/mL protein).

  • Probe Substrate: Bufuralol (specific for CYP2D6).

  • Reaction: Incubate HLM + Probe + Test Compound (0–50 µM) + NADPH regenerating system for 10 min at 37°C.

  • Termination: Add ice-cold acetonitrile containing internal standard.

  • Detection: LC-MS/MS quantification of the metabolite (1'-hydroxybufuralol).

Structural Optimization Logic (SAR)

When cross-reactivity is detected, the 3-(Ethoxymethyl) group serves as a modifiable handle. The diagram below illustrates how to modify the scaffold to break off-target interactions while maintaining primary potency.

SAR_Logic Core 3-(Ethoxymethyl)piperidine (Base Scaffold) Mod1 Constrain Conformation: Fuse to bicyclic system Core->Mod1 If Promiscuous Binding Mod2 Reduce Lipophilicity: Change -OEt to -OMe or -OH Core->Mod2 If High Metabolic Cl Mod3 Block Basic Amine: N-acylation or N-sulfonylation Core->Mod3 If hERG Toxicity Effect1 Reduces Entropy Cost Increases Selectivity Mod1->Effect1 Effect2 Lowers hERG binding Reduces metabolic clearance Mod2->Effect2 Effect3 Eliminates GPCR binding (Loss of cation-pi interaction) Mod3->Effect3

Figure 2: Structure-Activity Relationship (SAR) strategies to mitigate cross-reactivity.

References
  • Piperidine Scaffolds in Medicinal Chemistry

    • Review of Piperidine Derivatives and their Pharmacological Applications. (2023).[3][4][5] International Journal of Novel Research and Development.

  • Safety Pharmacology Standards: Redfern, W. S., et al. (2003). "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes." Journal of Pharmacological and Toxicological Methods. (Standard protocol for hERG screening referenced in Protocol A).
  • Chemical Reactivity Data

    • Sigma-Aldrich Safety Data Sheet: 3-(Ethoxymethyl)piperidine hydrochloride.

  • Metabolic Stability Protocols: Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for CYP inhibition protocols).

Sources

A Comparative In Vivo Validation Guide: Evaluating the Antidepressant Potential of 3-(Ethoxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 3-(Ethoxymethyl)piperidine's therapeutic potential, specifically focusing on its putative antidepressant effects. Drawing upon established methodologies and comparative pharmacology, we will outline a scientifically rigorous approach to assess its efficacy against a clinically relevant alternative. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of novel central nervous system (CNS) therapeutics.

Introduction: The Rationale for Investigating 3-(Ethoxymethyl)piperidine

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals targeting a wide array of biological systems.[1][2][3] Its metabolic stability and ability to improve pharmacokinetic properties make it an attractive moiety for novel drug design.[1] While the specific therapeutic profile of 3-(Ethoxymethyl)piperidine is not yet extensively documented, preliminary studies on structurally analogous compounds, such as 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives, have demonstrated significant antidepressant-like activity in preclinical models, with efficacy comparable to the established antidepressant viloxazine.[4]

This guide, therefore, proposes a hypothetical yet robust in vivo validation strategy for 3-(Ethoxymethyl)piperidine as a novel antidepressant candidate. We will benchmark its performance against viloxazine, a serotonin-norepinephrine reuptake inhibitor (SNRI), to provide a clear comparative assessment of its potential therapeutic window and mechanistic class.

Proposed Mechanism of Action: A Serotonin-Norepinephrine Reuptake Inhibitor Profile

Given the structural similarities to viloxazine and the known antidepressant activity of related compounds, we hypothesize that 3-(Ethoxymethyl)piperidine may exert its therapeutic effects by modulating monoaminergic neurotransmission. Specifically, we propose that it functions as a dual serotonin-norepinephrine reuptake inhibitor (SNRI).[5][6][7] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), the compound would increase the synaptic availability of these key neurotransmitters, which are critically involved in mood regulation.[5][6] This dual-targeting mechanism is a hallmark of several effective antidepressant medications.[8]

The following diagram illustrates this proposed mechanism of action.

SNRI_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Presynaptic Presynaptic Terminal Vesicle Neurotransmitter Vesicles (5-HT, NE) Synaptic_Cleft Synaptic Cleft Increased 5-HT & NE Vesicle->Synaptic_Cleft Release Postsynaptic Postsynaptic Receptors Synaptic_Cleft->Postsynaptic:f0 Binding & Signaling SERT SERT Synaptic_Cleft->SERT Reuptake NET NET Synaptic_Cleft->NET Reuptake Block 3-(Ethoxymethyl)piperidine (Proposed Blocker) Block->SERT Block->NET

Caption: Proposed SNRI mechanism of 3-(Ethoxymethyl)piperidine.

Comparative In Vivo Experimental Design

To rigorously assess the antidepressant-like properties of 3-(Ethoxymethyl)piperidine, we will employ two well-validated behavioral despair models in mice: the Forced Swim Test (FST) and the Tail Suspension Test (TST).[1][9] These models are widely used for screening potential antidepressant compounds due to their high predictive validity.[10]

Experimental Animals and Groups
  • Species: Male C57BL/6 mice (8-10 weeks old) will be used. This strain is commonly used in behavioral neuroscience.

  • Housing: Animals will be group-housed (4-5 per cage) under standard laboratory conditions (12:12 h light/dark cycle, 22 ± 2°C, food and water ad libitum) and acclimated for at least one week before experimentation.

  • Experimental Groups (n=10-12 per group):

    • Vehicle Control: Saline or appropriate vehicle, intraperitoneal (i.p.) injection.

    • 3-(Ethoxymethyl)piperidine (Test Compound): 10 mg/kg (or dose range), i.p.

    • Viloxazine (Positive Control): 20 mg/kg, i.p.

Experimental Workflow

The following diagram outlines the overall experimental workflow.

Experimental_Workflow cluster_acclimation Phase 1: Acclimation & Grouping cluster_dosing Phase 2: Dosing Regimen cluster_testing Phase 3: Behavioral Testing cluster_analysis Phase 4: Data Analysis Acclimation Animal Acclimation (1 week) Grouping Randomization into Experimental Groups Acclimation->Grouping Dosing Single i.p. Injection: - Vehicle - Test Compound - Positive Control Grouping->Dosing TST Tail Suspension Test (TST) (30 min post-injection) Dosing->TST FST Forced Swim Test (FST) (60 min post-injection) TST->FST Allow recovery and re-baselining DataCollection Record Immobility Time FST->DataCollection Stats Statistical Analysis (ANOVA) DataCollection->Stats

Caption: In vivo validation workflow for antidepressant screening.

Detailed Experimental Protocols

Tail Suspension Test (TST)

The TST is a behavioral assay that measures depressive-like behavior by quantifying the immobility of mice when suspended by their tails.[11][12]

Step-by-Step Protocol:

  • Preparation: Thirty minutes after drug administration, bring the mice to the testing room and allow them to acclimate for 10 minutes.

  • Suspension: Securely attach a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail. Suspend the mouse from a horizontal bar, ensuring it cannot touch any surfaces.[11]

  • Recording: The total duration of the test is 6 minutes.[11][13] Video record the session for later analysis.

  • Scoring: An observer, blind to the experimental groups, will measure the total time the mouse remains immobile during the 6-minute test period. Immobility is defined as the absence of any movement other than that required for respiration.

  • Post-Test: At the end of the 6-minute period, carefully remove the mouse from the suspension and return it to its home cage.[13]

Forced Swim Test (FST)

The FST, also known as the Porsolt swim test, is another widely used model of behavioral despair.[2][14] It is based on the principle that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture.[2]

Step-by-Step Protocol:

  • Preparation: Sixty minutes after drug administration, gently place each mouse individually into a transparent glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom.[14][15]

  • Test Duration: The total test duration is 6 minutes.[4][16]

  • Scoring: A trained observer, blind to the treatments, will record the total time the mouse spends immobile during the last 4 minutes of the 6-minute session.[4] Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep its head above water.

  • Post-Test: After the test, remove the mouse from the water, dry it with a towel, and place it in a heated cage for a short period before returning it to its home cage.[14]

Comparative Data Analysis and Expected Outcomes

The primary endpoint for both the TST and FST is the duration of immobility. A significant reduction in immobility time compared to the vehicle control group is indicative of an antidepressant-like effect. Data will be analyzed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's) for multiple comparisons.

Table 1: Hypothetical Comparative Efficacy Data
Treatment GroupDose (mg/kg, i.p.)Mean Immobility Time in TST (seconds) ± SEMMean Immobility Time in FST (seconds) ± SEM
Vehicle Control-155 ± 10.2130 ± 8.5
3-(Ethoxymethyl)piperidine 1095 ± 9.880 ± 7.1
Viloxazine2090 ± 8.575 ± 6.9
*p < 0.05 compared to Vehicle Control

Interpretation of Hypothetical Data: In this projected outcome, both 3-(Ethoxymethyl)piperidine and viloxazine significantly reduce immobility time in both the TST and FST compared to the vehicle control group. The efficacy of 3-(Ethoxymethyl)piperidine is shown to be comparable to that of the established antidepressant viloxazine, supporting our initial hypothesis.

Concluding Remarks and Future Directions

This guide outlines a foundational in vivo strategy to validate the potential antidepressant effects of 3-(Ethoxymethyl)piperidine. The successful demonstration of efficacy in the TST and FST, comparable to a known SNRI like viloxazine, would provide strong evidence for its therapeutic potential.

Subsequent studies should aim to:

  • Establish a full dose-response curve to determine the optimal therapeutic dose.

  • Utilize more comprehensive models of depression, such as the chronic unpredictable stress (CUS) model, which better mimics the etiology of human depression.[3][17][18][19]

  • Conduct neurochemical analyses (e.g., microdialysis) to confirm the proposed SNRI mechanism by measuring serotonin and norepinephrine levels in relevant brain regions.

  • Investigate potential effects on downstream signaling pathways, such as the brain-derived neurotrophic factor (BDNF) pathway, which is known to be involved in the pathophysiology of depression and the action of antidepressants.[20]

By following this structured, comparative approach, researchers can generate the robust and reliable data necessary to advance 3-(Ethoxymethyl)piperidine through the drug development pipeline.

References

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  • Neural signaling mechanisms in depression: bridging classical monoamine hypotheses, animal models, and emerging antidepressant strategies. (n.d.). Frontiers. Retrieved from [Link]

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  • Neurobiology of Depression: Chronic Stress Alters the Glutamatergic System in the Brain—Focusing on AMPA Receptor. (2022, April 27). MDPI. Retrieved from [Link]

  • 2-Minute Neuroscience: Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). (2020, November 3). YouTube. Retrieved from [Link]

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  • Qelbree® Pharmacodynamics. (n.d.). HCP Site. Retrieved from [Link]

  • Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. (2021, December 8). Frontiers. Retrieved from [Link]

  • Viloxazine in the Treatment of Attention Deficit Hyperactivity Disorder. (n.d.). Frontiers. Retrieved from [Link]

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  • What Contributes to Serotonin–Norepinephrine Reuptake Inhibitors' Dual-Targeting Mechanism? The Key Role of Transmembrane Domain 6 in Human Serotonin and Norepinephrine Transporters Revealed by Molecular Dynamics Simulation. (n.d.). ACS Publications. Retrieved from [Link]

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